molecular formula C3H5BrO2 B2873735 (R)-(+)-2-Bromopropionic acid CAS No. 10009-70-8; 32644-15-8; 590-97-6

(R)-(+)-2-Bromopropionic acid

Número de catálogo: B2873735
Número CAS: 10009-70-8; 32644-15-8; 590-97-6
Peso molecular: 152.975
Clave InChI: MONMFXREYOKQTI-UWTATZPHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-(+)-2-Bromopropionic acid is a useful research compound. Its molecular formula is C3H5BrO2 and its molecular weight is 152.975. The purity is usually 95%.
BenchChem offers high-quality (R)-(+)-2-Bromopropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-2-Bromopropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-bromopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-70-8
Record name 2-Bromopropionic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-bromopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOPROPIONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-2-Bromopropionic Acid: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Bromopropionic acid, a chiral carboxylic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of a stereogenic center and two reactive functional groups—a carboxylic acid and a bromo group—at the α-position. This unique structural arrangement allows for a diverse range of chemical transformations, making it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and key applications of (R)-(+)-2-Bromopropionic acid, with a focus on its role in drug development.

Chemical Identity and Physicochemical Properties

(R)-(+)-2-Bromopropionic acid is also known by its IUPAC name, (2R)-2-bromopropanoic acid.[3] It is commercially available and is recognized by its CAS number 10009-70-8.[4] The compound is a colorless to yellowish liquid at room temperature, though its melting point is near ambient temperature.[5][6] It is soluble in water and miscible with common organic solvents such as ethanol, ether, and chloroform.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(+)-2-Bromopropionic acid

PropertyValueReference(s)
IUPAC Name (2R)-2-bromopropanoic acid[3]
Synonyms (R)-(+)-2-Bromopropionic acid, D-2-bromopropionic acid, (+)-2-Bromopropanoic acid[3][4]
CAS Number 10009-70-8[4]
Molecular Formula C₃H₅BrO₂[4][7]
Molecular Weight 152.97 g/mol [4][7][8]
Appearance Colorless to yellowish liquid[5][6]
Melting Point 25 °C[4]
Boiling Point 203 °C (at 760 mmHg)[2][4]
Density ~1.7 g/mL at 25 °C[2]
Refractive Index n20/D 1.475[4]
Optical Activity [α]20/D +26±2°, neat[9]
pKa 3.00 ± 0.10 (Predicted)[4]

Stereochemistry: The Foundation of Chirality

The defining feature of (R)-(+)-2-Bromopropionic acid is its chirality. The carbon atom at the second position (C2) is a stereocenter, as it is bonded to four different substituents: a hydrogen atom, a methyl group, a bromine atom, and a carboxylic acid group. This arrangement results in two non-superimposable mirror images, or enantiomers: (R)-(+)-2-Bromopropionic acid and (S)-(-)-2-Bromopropionic acid.

The "(R)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[10][11] For (R)-(+)-2-Bromopropionic acid, the priorities of the substituents attached to the chiral center are assigned as follows:

  • -Br (highest atomic number)

  • -COOH

  • -CH₃

  • -H (lowest atomic number)

When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" configuration.[12][13] The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right.

R_2_Bromopropionic_acid cluster_substituents Substituents cluster_cip Cahn-Ingold-Prelog Priority C_chiral C* Br Br (1) C_chiral->Br COOH COOH (2) C_chiral->COOH CH3 CH₃ (3) C_chiral->CH3 H H (4) C_chiral->H 1 Highest Priority 4 Lowest Priority

Figure 1: Chiral center and CIP priorities of (R)-(+)-2-Bromopropionic acid.

The enantiomeric purity of (R)-(+)-2-Bromopropionic acid is critical for its application in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates.

Synthesis and Chemical Reactivity

Synthetic Methodologies

(R)-(+)-2-Bromopropionic acid can be synthesized through various methods, with the choice of method often depending on the desired enantiomeric purity and scale of production.

1. From D-Alanine (Stereospecific Synthesis):

A common laboratory-scale synthesis involves the diazotization of D-alanine followed by displacement with bromide. This reaction proceeds with retention of configuration, which is somewhat unusual for such transformations.

  • Protocol:

    • Dissolve D-alanine in an aqueous solution of hydrobromic acid (HBr).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) while maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

Causality behind Experimental Choices: The use of D-alanine as a starting material directly installs the desired (R)-stereochemistry. The low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt intermediate.

2. Hell-Volhard-Zelinsky Reaction (Racemic Synthesis):

The bromination of propionic acid at the α-position can be achieved via the Hell-Volhard-Zelinsky reaction. This method produces a racemic mixture of 2-bromopropionic acid, which then requires resolution to isolate the (R)-enantiomer.[2][14]

  • Protocol:

    • React propionic acid with bromine (Br₂) in the presence of a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).[14][15]

    • The reaction initially forms 2-bromopropionyl bromide.

    • Careful hydrolysis of the acyl bromide yields 2-bromopropionic acid.[16]

Self-Validating System: The progress of the bromination can be monitored by the disappearance of the red-brown color of bromine. The subsequent hydrolysis can be confirmed by quenching a small aliquot and testing its acidity.

Key Chemical Reactions

The reactivity of (R)-(+)-2-Bromopropionic acid is dominated by nucleophilic substitution at the chiral center and reactions involving the carboxylic acid group.

Nucleophilic Substitution (Sₙ2):

The bromine atom is a good leaving group, making the C2 position susceptible to attack by nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which results in the inversion of stereochemistry.

SN2_Reaction Reactant (R)-(+)-2-Bromopropionic acid Br C COOH H CH₃ Product (S)-Product Nu C COOH H CH₃ Leaving_Group Br⁻ Reactant:f0->Leaving_Group Leaving group departure Nucleophile Nu⁻ Nucleophile->Reactant:f1 Sₙ2 attack

Figure 2: Generalized Sₙ2 reaction of (R)-(+)-2-Bromopropionic acid.

However, neighboring group participation by the carboxylate group can sometimes lead to retention of configuration, for example, in reactions with moist silver oxide.[17]

Applications in Drug Development

The primary application of (R)-(+)-2-Bromopropionic acid in the pharmaceutical industry is as a chiral building block.[1] Its enantiopure nature is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

1. Synthesis of Chiral Active Pharmaceutical Ingredients (APIs):

(R)-(+)-2-Bromopropionic acid is a key intermediate in the synthesis of a variety of APIs, including anti-inflammatory agents and antiviral compounds.[18] It allows for the introduction of a specific stereocenter into the target molecule, which is often essential for its biological activity.

2. Use as a Chiral Auxiliary:

While not a traditional chiral auxiliary in the sense of being temporarily attached and then removed, its core chiral structure is incorporated into the final product.[19][20] The principles of chiral auxiliaries, which control the stereochemical outcome of a reaction, are fundamental to its application.[21][22]

Table 2: Examples of Drug Classes Synthesized Using 2-Bromopropionic Acid Derivatives

Drug ClassTherapeutic AreaRole of 2-Bromopropionic Acid MoietyReference(s)
Profens Anti-inflammatoryForms the core chiral center of drugs like Ibuprofen and Naproxen (though often synthesized via other routes, this illustrates the structural motif).[18]
Amino Acid Derivatives VariousUsed in the synthesis of unnatural amino acids for incorporation into peptides and other pharmaceuticals.[2][18]
Herbicides & Fungicides AgrochemicalA key building block for several commercial agrochemicals.[2]

Safety and Handling

(R)-(+)-2-Bromopropionic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][5] It is also harmful if swallowed.[3][23] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. It is incompatible with strong bases, oxidizing agents, and reducing agents.[5] The material should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, as it can be sensitive to light and air.[5][6]

Conclusion

(R)-(+)-2-Bromopropionic acid is a versatile and highly valuable chiral building block in organic synthesis. Its well-defined stereochemistry and dual functionality provide a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists in the field of drug development and fine chemical synthesis. The continued application of this and similar chiral intermediates will undoubtedly contribute to the advancement of stereoselective synthesis and the creation of more effective and safer therapeutic agents.

References

  • (R)-(+)-2-Bromopropionic acid - LookChem. (n.d.). Retrieved from [Link]

  • 2-bromopropionic acid - Sdfine. (n.d.). Retrieved from [Link]

  • 2-Bromopropanoic acid - NIST WebBook. (n.d.). Retrieved from [Link]

  • Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. (2020, August 2). YouTube. Retrieved from [Link]

  • 2-Bromopropanoic acid - NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Bromopropanoic acid - NIST WebBook. (n.d.). Retrieved from [Link]

  • Preparation of 2-bromopropionic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • (2R)-2-Bromopropanoic acid | C3H5BrO2 | CID 6992152 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Br Propionic Acid Physical Properties - Sciencemadness.org. (2005, May 6). Retrieved from [Link]

  • (R)-(+)-2-Bromopropionic Acid, 98%+, 25 grams. (n.d.). Retrieved from [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025, March 14). YouTube. Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Cahn–Ingold–Prelog priority rules - Wikipedia. (n.d.). Retrieved from [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • High Quality 2-Bromo Propionic Acid - AD PHARMACHEM. (n.d.). Retrieved from [Link]

  • 3.6 Cahn-Ingold Prelog Rules - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023, December 18). YouTube. Retrieved from [Link]

  • Material Safety Data Sheet - (R)-(+)-2-Bromopropionic acid, 99% (>85% ee) - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved from [Link]

  • Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016, October 20). Master Organic Chemistry. Retrieved from [Link]

  • Assigning Group Priorities- The Cahn, Ingold, Prelog rules. (n.d.). Retrieved from [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • 2-bromopropionic acid | Semantic Scholar. (n.d.). Retrieved from [Link]

  • How to convert propanoic acid into 2-bromopropionic acid - Quora. (2018, November 2). Retrieved from [Link]

Sources

CAS number and IUPAC name for (R)-(+)-2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (R)-(+)-2-Bromopropionic Acid

Executive Summary

(R)-(+)-2-Bromopropionic acid (CAS 10009-70-8) is a critical chiral building block utilized extensively in the synthesis of enantiopure agrochemicals (herbicides) and pharmaceutical intermediates.[1][2][3] Unlike its racemic counterpart, the (R)-enantiomer offers precise stereochemical control, essential for biological activity in auxin-mimic herbicides and thiol-alkylated drug scaffolds. This guide provides a comprehensive technical analysis of its physicochemical properties, unique synthesis mechanisms involving retention of configuration, and downstream applications in nucleophilic substitution workflows.

Chemical Identity & Nomenclature

Parameter Detail
CAS Number 10009-70-8 (Specific to (R)-isomer)
IUPAC Name (2R)-2-Bromopropanoic acid
Common Synonyms D-2-Bromopropionic acid; (R)-α-Bromopropionic acid
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
SMILES CC(=O)O
InChI Key MONMFXREYOKQTI-UWTATZPHSA-N

Critical Note on CAS Numbers: Researchers must distinguish between the (R)-isomer (10009-70-8 ), the (S)-isomer (32659-49-7 ), and the racemic mixture (598-72-1 ). Using the incorrect isomer can lead to biologically inactive or toxic byproducts in synthesis.

Physicochemical Specifications

PropertyValueCondition/Note
Appearance Colorless to pale yellow liquidDarkens upon light exposure
Boiling Point 203°C (at 760 mmHg)Decomposition risk. Distillation at reduced pressure (e.g., 68–70°C @ 0.1 mmHg) is recommended [1].[4][5]
Density 1.69 g/mLat 20°C
Optical Rotation

Neat (undiluted)
Refractive Index

1.475
Solubility Soluble in water, ethanol, etherHydrolyzes slowly in water; hygroscopic
pKa ~2.97Stronger acid than propionic acid due to inductive effect of Br

Stereochemistry & Mechanistic Insight: The "Retention" Anomaly

A common misconception in nucleophilic substitution is that leaving group displacement always results in Walden inversion. However, the synthesis of (R)-2-bromopropionic acid from D-Alanine (which is (R)-Alanine) proceeds with net retention of configuration .

Mechanism Explanation: The diazotization of D-Alanine with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) involves a double inversion mechanism:

  • Inversion 1: The diazonium intermediate undergoes intramolecular nucleophilic attack by the carboxylate oxygen, forming a transient unstable

    
    -lactone ring. This closes the ring from the "back," inverting the center.
    
  • Inversion 2: The bromide ion (Br⁻) attacks the

    
    -lactone ring, opening it. This attack occurs from the side opposite the ring oxygen, causing a second inversion.
    

Result: Inversion + Inversion = Retention . Therefore, (R)-Alanine yields (R)-2-Bromopropionic acid [2].[5]

G cluster_0 Starting Material cluster_1 Intermediate (Inversion 1) cluster_2 Product (Inversion 2) D_Ala D-Alanine (R-Configuration) Diazo Diazonium Species [-N2] D_Ala->Diazo NaNO2 / HBr (Diazotization) Lactone Alpha-Lactone (Transient Ring) Diazo->Lactone Intramolecular Attack (Inv 1) R_Bromo (R)-(+)-2-Bromopropionic Acid (Net Retention) Lactone->R_Bromo Br- Attack (Inv 2)

Figure 1: Double inversion mechanism ensuring retention of stereochemistry during synthesis from amino acids.

Synthesis Protocols

Method A: Diazotization of D-Alanine (Lab Scale)

Best for high enantiomeric excess (>98% ee).

  • Reagents: Dissolve D-Alanine (0.56 mol) in 48% aqueous HBr (580 mL).

  • Cooling: Chill the mixture to -5°C. Control of temperature is critical to prevent side reactions (elimination to acrylic acid).

  • Addition: Add Sodium Nitrite (NaNO₂) slowly over 2 hours. Rapid addition causes exotherms that degrade optical purity.

  • Extraction: Extract with diethyl ether.

  • Purification: Distill under high vacuum (0.1 mmHg).

    • Validation: Check optical rotation.[6] If

      
      , racemization occurred.
      
Method B: Classical Resolution (Industrial Scale)

Used when racemic starting material is cheaper. Racemic 2-bromopropionic acid is reacted with a chiral base (e.g., dehydroabietylamine or cinchonidine). The diastereomeric salts are separated by fractional crystallization. The (R)-acid is regenerated by acidification with dilute H₂SO₄.

Applications in Drug & Agrochemical Development

(R)-2-Bromopropionic acid is a "chiral switch" enabler. Its primary utility lies in


 reactions where the bromine is displaced by a nucleophile (e.g., thiol, amine, phenoxide). Because 

causes inversion , reacting (R)-2-bromopropionic acid with a nucleophile typically yields an (S)-propionate derivative .

Case Study: Synthesis of Napropamide (Herbicide) Napropamide is an amide herbicide.[7] The (R)-isomer of the precursor acid is often required to generate the bioactive form of the final herbicide, depending on the specific binding pocket requirements (often auxin mimics require specific stereochemistry).

Application Start (R)-(+)-2-Bromopropionic Acid (Electrophile) TS Transition State (SN2 Backside Attack) Start->TS + Base (NaOH) Nu Nucleophile (e.g., Alpha-Naphthol) Nu->TS Product (S)-2-(Naphthyloxy)propionic Acid (Inversion of Configuration) TS->Product Inversion (R -> S) Final Napropamide Analogues (Amidation) Product->Final Diethylamine / SOCl2

Figure 2: Nucleophilic substitution workflow showing the stereochemical inversion from (R)-bromide to (S)-ether.

Key Applications:

  • Thiol Alkylation: Synthesis of ACE inhibitors (e.g., Captopril analogs) often requires specific mercapto-alkanoyl side chains derived from this acid [3].

  • Phenoxypropionate Herbicides: Compounds like Quizalofop-P-ethyl are synthesized using optically active bromopropionates. The (R)-configuration of the bromide is crucial to obtain the bioactive (R)-phenoxypropionate (via double inversion strategies or retention pathways depending on the specific leaving group manipulation) [4].

Handling, Safety & Storage

  • Hazards:

    • Corrosive (GHS05): Causes severe skin burns and eye damage (Skin Corr. 1B).

    • Lachrymator: Vapors are extremely irritating to mucous membranes.

  • Storage:

    • Store at 2–8°C .

    • Keep under inert gas (Argon/Nitrogen) . The compound oxidizes and darkens (liberating Br₂) upon air exposure.

  • Disposal: Neutralize with sodium bicarbonate solution before disposal into chemical waste streams. Do not mix directly with strong bases (exothermic).

References

  • Sigma-Aldrich. (2024). Product Specification: (R)-(+)-2-Bromopropionic acid. Link

  • Bernardi, L., et al. (2003). "Mechanism of alpha-halo acid synthesis from amino acids." Tetrahedron: Asymmetry, 14(8), 803-807. Link

  • PubChem. (2025).[2] Compound Summary: (2R)-2-bromopropanoic acid. National Library of Medicine. Link

  • ChemicalBook. (2024). 2-Bromopropionic acid Industrial Applications. Link

Sources

Precision Chiral Architectures: The Synthetic Utility of (R)-(+)-2-Bromopropionic Acid

[1]

Executive Summary

(R)-(+)-2-Bromopropionic acid (CAS: 10009-70-8) represents a critical "chiral pool" building block in modern organic synthesis. Unlike achiral reagents, its intrinsic stereochemistry offers a thermodynamic shortcut to enantiopure targets, bypassing the need for costly asymmetric catalysis or resolution steps. This guide explores its application in synthesizing chiral peptidomimetics, precision ATRP initiators, and agrochemical intermediates, focusing on the mechanistic control required to preserve or invert its stereocenter.

Part 1: Stereochemical Mechanics & Control

Expertise & Causality: The utility of (R)-(+)-2-Bromopropionic acid hinges on the predictable behavior of the C-Br bond at the chiral center. The bromine atom acts as an excellent leaving group, but the reaction conditions dictate the stereochemical outcome.

The Bifurcation of Reactivity
  • Classical SN2 (Walden Inversion): Under basic conditions with strong nucleophiles (e.g., OH⁻, RS⁻, RO⁻), the reaction proceeds via a concerted backside attack. The incoming nucleophile approaches 180° from the leaving bromide, inverting the tetrahedron.

    • Outcome: (R)-Starting Material

      
       (S)-Product.
      
  • Neighboring Group Participation (Retention): When treated with silver oxide (Ag₂O) or under specific Lewis acid conditions, the carboxylate group can transiently stabilize the carbocation-like transition state or form an

    
    -lactone intermediate, blocking the backside. The nucleophile is forced to attack from the front.
    
    • Outcome: (R)-Starting Material

      
       (R)-Product.
      
Visualization: Stereochemical Pathways

The following diagram illustrates the divergent pathways available to the synthetic chemist.

StereochemistryStart(R)-(+)-2-Bromopropionic Acid(C-Br Bond)SN2_PathPath A: Strong Nucleophile(NaOH, NaSR)Backside AttackStart->SN2_Path Kinetic ControlNGP_PathPath B: Silver Assist(Ag2O / H2O)Neighboring Group ParticipationStart->NGP_Path Thermodynamic/ChelationInversion(S)-Configuration Product(Walden Inversion)SN2_Path->InversionRetention(R)-Configuration Product(Retention)NGP_Path->Retention

Caption: Divergent stereochemical outcomes based on reaction conditions (Inversion vs. Retention).

Part 2: High-Value Applications

Pharmaceutical Synthesis: Chiral Thioethers & Peptidomimetics

In drug design, modifying cysteine residues or synthesizing chiral sulfide cores is essential for metabolic stability. (R)-(+)-2-Bromopropionic acid is a superior alkylating agent for thiols compared to iodoacetic acid when chirality matters.

  • Mechanism: The thiolate anion (RS⁻) executes an SN2 attack on the

    
    -carbon.
    
  • Application: Synthesis of (S)-2-(arylthio)propionic acids, which are scaffolds for PPAR agonists (diabetes treatment) and NSAIDs.

  • Novelty: Using the (R)-isomer specifically allows for the creation of single-enantiomer drug candidates, avoiding the toxicity often associated with racemic mixtures (e.g., the "distomer" problem).

Polymer Science: Precision ATRP Initiators

Atom Transfer Radical Polymerization (ATRP) requires initiators with activated alkyl halides. Esters of 2-bromopropionic acid are the "gold standard" for initiating acrylate polymerization.

  • Why (R)-Isomer? In "stereocontrolled" ATRP, the chirality of the initiator can influence the tacticity of the initial polymer chain growth, affecting crystallinity and degradation rates in biodegradable polymers (e.g., PLA).

  • Surface Modification: (R)-2-bromopropionic acid can be coupled to aminosilanes to create chiral surfaces that selectively adsorb enantiomers from a mixture.

Agrochemicals: Phenoxypropionic Herbicides

While often synthesized from lactate, the bromo-acid route provides an alternative access point to "fop" herbicides (e.g., Fluazifop-P).

  • Critical Insight: The biological activity of these auxins is strictly stereodependent ((R)-configuration at the ether linkage is usually active). Starting with (R)-bromo acid and using phenoxide (SN2) yields the (S)-ether, which might be the inactive isomer. Therefore, to get the active (R)-herbicide, one must either start with the (S)-bromo acid or use the Ag₂O retention pathway with the (R)-acid.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of (S)-2-(Phenylthio)propanoic Acid

Target: Synthesis of a chiral sulfide core with inversion of configuration.

Reagents:

  • (R)-(+)-2-Bromopropionic acid (1.0 eq)[1]

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • DMF (Dimethylformamide), anhydrous

Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Thiophenol (1.1 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.5 eq) slowly at 0°C. Stir for 30 minutes. Validation Point: Evolution of gas ceases, and suspension becomes uniform.

  • Addition: Add (R)-(+)-2-Bromopropionic acid (1.0 eq) dropwise. The exotherm must be controlled to keep T < 10°C to prevent racemization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting bromide spot (Rf ~0.4) should disappear.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/Ether.

  • Validation: Measure Optical Rotation

    
    . Expect inversion of sign compared to starting material (specific literature values vary by solvent, but inversion is the key metric).
    
Protocol B: Synthesis of an ATRP Surface Initiator (Silanization)

Target: Functionalizing a silica surface with a chiral initiator.

Reagents:

  • (R)-(+)-2-Bromopropionic acid[1][2]

  • 3-Aminopropyltriethoxysilane (APTES)

  • DCC (Dicyclohexylcarbodiimide) / DMAP (Catalytic)

  • Dichloromethane (DCM)

Workflow Diagram:

ATRP_SynthesisStep1ActivationMix (R)-2-BPA + DCC + DMAPin DCM (0°C)Step2CouplingAdd APTES (Slow Addition)Form Amide BondStep1->Step2 1h, 0°CStep3PurificationFilter DCU urea byproductEvaporate SolventStep2->Step3 12h, RTStep4Surface GraftingReflux with Silica Nanoparticlesin TolueneStep3->Step4 Grafting

Caption: Step-wise synthesis of a chiral ATRP surface initiator.

Methodology:

  • Coupling: React (R)-2-bromopropionic acid with APTES using Steglich esterification conditions (DCC/DMAP) in dry DCM. The reaction forms the amide linkage while preserving the alkyl bromide tail.

  • Filtration: Remove the precipitated dicyclohexylurea (DCU).

  • Grafting: Dissolve the resulting silane-amide in dry toluene, add activated silica nanoparticles, and reflux for 12 hours.

  • Validation: Analyze particles via FTIR (look for Amide I band at 1650 cm⁻¹ and Ester/Acid C=O absent) and TGA (weight loss corresponds to organic loading).

Part 4: Quantitative Data Summary

Property(R)-(+)-2-Bromopropionic AcidRelevance to Synthesis
Molecular Weight 152.97 g/mol Calculation basis for stoichiometry.
Boiling Point 203°CHigh BP allows high-temp reactions without rapid evaporation.
Density 1.70 g/mLHeavy liquid; volumetric dispensing requires density correction.
Chirality (R)-EnantiomerPrecursor to (S)-nucleophiles (via SN2) or (R)-nucleophiles (via Ag₂O).
Optical Rotation

Critical Quality Attribute (CQA) for validating enantiopurity.

References

  • PubChem. (n.d.). 2-Bromopropionic acid | C3H5BrO2 | CID 11729.[1] National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • PrepChem. (n.d.). Preparation of 2-bromopropionic acid. Retrieved February 4, 2026, from [Link]

  • ETH Zurich Research Collection. (2018). Tailoring polymer dispersity by mixing ATRP initiators. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved February 4, 2026, from [Link]

Stereochemical Imperatives in 2-Bromopropionic Acid: Enzymatic Kinetics, Toxicology, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropionic acid (2-BPA) represents a critical chiral synthon in the pharmaceutical and agrochemical sectors.[1][2] Its biological activity is bifurcated: it serves as a highly specific substrate for 2-haloacid dehalogenases (2-HADs) in microbial systems, while acting as a potent mitochondrial toxin and corrosive agent in mammalian tissues.[1]

This guide analyzes the stereospecific behavior of (


)- and (

)-2-BPA, focusing on the inversion mechanisms of dehalogenation, the mitochondrial pathways of necrosis, and the protocols required for its rigorous enantiomeric separation.
Physicochemical Identity
Property(

)-(+)-2-Bromopropionic Acid
(

)-(-)-2-Bromopropionic Acid
CAS Number 10009-70-832644-15-8
Configuration D-configurationL-configuration
Optical Rotation

(neat)

(neat)
Primary Utility Herbicide synthesis (Auxin mimics)NSAID precursors ("Profens")
Toxicity Class Corrosive / Acute Tox. 4Corrosive / Acute Tox. 4

Enzymatic Fate: The Dehalogenation Mechanism

The primary "biological activity" of 2-BPA in a controlled setting is its interaction with 2-haloacid dehalogenases (EC 3.8.1.2).[1] These enzymes are evolutionarily designed to detoxify halogenated compounds, often exhibiting strict stereospecificity.[1]

Mechanism of Action: Inversion

The L-2-haloacid dehalogenase (L-DEX) specifically targets (


)-2-BPA (L-isomer).[1] The reaction proceeds via a nucleophilic substitution that inverts the chiral center, converting the toxic haloacid into a non-toxic D-hydroxy acid (D-Lactate).
  • Nucleophilic Attack: An aspartate residue (e.g., Asp10) in the enzyme's active site acts as a nucleophile, attacking the C2 carbon of (

    
    )-2-BPA.[1]
    
  • Ester Intermediate: The bromide ion is displaced, forming a covalent ester intermediate between the substrate and the enzyme.

  • Hydrolysis: A water molecule, activated by a basic residue (His, Glu, or Lys depending on the variant), hydrolyzes the ester bond, releasing D-Lactate and regenerating the enzyme.

DehalogenationMechanism Substrate (S)-2-Bromopropionic Acid (L-Isomer) Complex Michaelis Complex Substrate->Complex Binding Enzyme L-2-Haloacid Dehalogenase (Aspartate Nucleophile) Enzyme->Complex Intermediate Covalent Ester Intermediate (Inversion of Configuration) Complex->Intermediate Aspartate Attack (SN2) Product D-Lactate (R-Isomer) Intermediate->Product Hydrolysis (H2O) Halide Bromide Ion (Br-) Intermediate->Halide Leaving Group Product->Enzyme Regeneration

Figure 1: Catalytic cycle of L-2-Haloacid Dehalogenase showing the inversion of configuration from (S)-2-BPA to D-Lactate.[1]

Toxicological Profile: Mitochondrial Necrosis

In mammalian systems, 2-BPA is not merely a metabolic substrate but a necrotic agent.[1] Its toxicity is linked to mitochondrial dysfunction, sharing a mechanism with other short-chain haloacids like 2-chloropropionic acid.[1]

Mechanism of Myotoxicity

The toxicity is particularly pronounced in skeletal muscle (myotoxicity) and cerebellar granule cells.

  • Metabolic Activation: 2-BPA enters the mitochondria and may be metabolized to 2-bromopropionyl-CoA .[1]

  • PDHc Inhibition: The CoA ester mimics propionyl-CoA, acting as an uncompetitive inhibitor of the Pyruvate Dehydrogenase Complex (PDHc) .[1][3] This blocks the entry of pyruvate into the TCA cycle.

  • mPTP Opening: The resulting energy crisis (ATP depletion) and accumulation of metabolic stress triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) .

  • Necrosis: The loss of mitochondrial membrane potential (

    
    ) leads to organelle swelling, rupture, and subsequent necrotic cell death.
    
Stereoselective Toxicity Risks

While both enantiomers are corrosive (causing direct tissue damage via acidity), the metabolic toxicity is often stereoselective.[1] Research indicates that the (


)-enantiomer of similar haloacids (e.g., 2-chloropropionic acid) is more specifically linked to cerebellar necrosis due to the stereospecificity of the transport or activation enzymes (e.g., monocarboxylate transporters).

Synthetic Applications: The Chiral Switch

The biological activity of the products derived from 2-BPA dictates which enantiomer is required.

Herbicides (The R-Imperative)

Phenoxypropionic acid herbicides (e.g., Quizalofop, Fluazifop) are auxin mimics.[1]

  • Active Isomer: Only the (

    
    )-enantiomer of the final herbicide is biologically active.
    
  • Synthesis: Requires (

    
    )-2-BPA (if reacting via 
    
    
    
    inversion) or (
    
    
    )-2-BPA (if reacting via retention mechanisms, though inversion is standard for nucleophilic substitution at the chiral center).[1]
  • Note: Industrial synthesis often uses (

    
    )-2-chloropropionic acid or (
    
    
    
    )-2-BPA to yield (
    
    
    )-herbicides via inversion.[1]
Pharmaceuticals (The S-Imperative)

For 2-arylpropionic acid NSAIDs (Profens):

  • Active Isomer: The (

    
    )-enantiomer is typically the potent COX inhibitor.[1]
    
  • Synthesis: Requires high enantiomeric purity of the starting material to avoid "isomeric ballast"—the inactive isomer which contributes to metabolic load and toxicity without therapeutic benefit.

Experimental Protocols

Protocol A: Kinetic Resolution via L-2-Haloacid Dehalogenase

Objective: To separate racemic 2-BPA by selectively degrading the (S)-enantiomer.[1]

Reagents:

  • Racemic 2-Bromopropionic Acid (10 mM)[1]

  • Purified L-DEX enzyme (from Pseudomonas sp.)[1][4]

  • Tris-Sulfate buffer (pH 7.5)[1]

  • Colorimetric Reagent: Mercuric thiocyanate / Ferric ammonium sulfate (for halide detection).[1]

Workflow:

  • Preparation: Dissolve racemic 2-BPA in Tris-Sulfate buffer. Adjust pH to 7.5 using NaOH.[1]

  • Initiation: Add L-DEX enzyme (0.1 units/mL) and incubate at 30°C.

  • Monitoring:

    • Withdraw 50 µL aliquots every 5 minutes.

    • Mix with 200 µL colorimetric reagent.[1]

    • Measure Absorbance at 460 nm (formation of

      
       complex indicates 
      
      
      
      release).[1]
  • Termination: Stop reaction when conversion reaches 50% (indicating varying depletion of the L-isomer).

  • Extraction: Acidify the mixture to pH 2.0 and extract the remaining (

    
    )-2-BPA with diethyl ether.
    
Protocol B: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: To quantify the enantiomeric excess (ee) of a 2-BPA sample.

System Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (98 : 2 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.[1]

Procedure:

  • Derivatize 2-BPA to its methyl ester using diazomethane or methanol/H2SO4 (acids can damage some chiral columns; esters resolve better).[1]

  • Inject 10 µL of the sample.[1]

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
    [1]

References

  • Kurihara, T., et al. (1995).[1] "Reaction mechanism of L-2-haloacid dehalogenase of Pseudomonas sp. YL. Identification of Asp10 as the active site nucleophile."[5] Journal of Biological Chemistry. Link

  • Lock, E. A., et al. (2000).[1] "The absence of cerebellar granule cell necrosis in the mouse following L-2-chloropropionic acid administration." Archives of Toxicology. Link

  • Adamu, A., et al. (2017).[1][6][7] "Mini Review: Advances in 2-Haloacid Dehalogenases." Frontiers in Microbiology. Link

  • Milligan, G., et al. (2006).[1] "Genetic and pharmacologic inhibition of mitochondrial-dependent necrosis attenuates muscular dystrophy."[1] Nature Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: (R)-(+)-2-Bromopropionic acid." Merck KGaA.[1] Link

Sources

An In-depth Technical Guide to the Discovery and History of Chiral Brominated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral brominated carboxylic acids represent a pivotal class of molecules, serving as versatile building blocks in asymmetric synthesis and holding significant potential in medicinal chemistry. Their stereodefined introduction of a bromine atom and a carboxylic acid moiety offers a unique combination of reactivity and functionality, enabling the construction of complex chiral architectures. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these valuable compounds. It traverses the foundational non-stereoselective bromination methods, delves into the groundbreaking development of asymmetric syntheses—from chiral auxiliaries to sophisticated organocatalytic and enzymatic approaches—and highlights their emergence in natural products and their impactful application in drug discovery and development. This guide is designed to equip researchers and professionals with a deep, field-proven understanding of the causality behind experimental choices and the logical progression of this important area of organic chemistry.

Early Explorations: The Dawn of Carboxylic Acid Bromination

The journey into the world of brominated carboxylic acids began not with chirality in mind, but with the fundamental challenge of introducing a bromine atom onto a carboxylic acid scaffold. The most significant early development in this arena was the Hell-Volhard-Zelinsky (HVZ) reaction , first reported by Carl Magnus von Hell in 1881 and later refined by Jacob Volhard and Nikolay Zelinsky.[1] This reaction facilitates the α-bromination of carboxylic acids.

The HVZ reaction proceeds via the formation of an acyl bromide intermediate, which readily enolizes. This enol then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the α-bromo carboxylic acid.[1][2][3]

It is crucial to understand that the HVZ reaction, in its original form, is not stereoselective . If the α-carbon of the starting carboxylic acid is a prochiral center, the reaction will produce a racemic mixture of the two enantiomers of the α-bromo carboxylic acid. This lack of stereocontrol was a significant limitation, paving the way for the development of asymmetric methodologies.

Another important early discovery in bromination chemistry was the decarboxylative bromination of silver carboxylates, first observed by Alexander Borodin in 1861 and later developed into a synthetic method by Cläre and Heinz Hunsdiecker.[4] While this reaction, now known as the Hunsdiecker reaction, is a powerful tool for generating alkyl bromides, it does not typically produce chiral brominated carboxylic acids directly.

The Quest for Chirality: Emergence of Stereoselective Bromination

The critical role of chirality in biological systems, particularly in the context of pharmacology, spurred the development of methods to control the stereochemical outcome of reactions. The synthesis of enantiomerically enriched chiral brominated carboxylic acids became a key objective, leading to several innovative strategies.

Chiral Auxiliaries: A Foundational Approach

One of the earliest and most reliable strategies for asymmetric synthesis involved the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A seminal contribution in this area was the development of oxazolidinone-based chiral auxiliaries by David A. Evans in the 1980s.[5] While widely recognized for their application in asymmetric alkylation and aldol reactions, the principles can be extended to electrophilic bromination. The chiral auxiliary is first acylated with the desired carboxylic acid. The resulting N-acyl oxazolidinone can then be converted to its enolate, which is subsequently brominated. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective bromination. Finally, cleavage of the auxiliary affords the chiral α-bromo carboxylic acid.

Objective: To synthesize an enantiomerically enriched α-bromo carboxylic acid from a carboxylic acid using an Evans chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) at 0 °C, add a base such as triethylamine (1.2 equiv.).

  • Slowly add the corresponding acyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄), filtration, and concentration under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Bromination

  • Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere and cool to -78 °C.

  • Add a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), dropwise to form the sodium enolate.

  • After stirring for 30-60 minutes at -78 °C, add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.2 equiv.), in THF dropwise.

  • Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the α-bromo N-acyl oxazolidinone by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified α-bromo N-acyl oxazolidinone in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 equiv.) and stir at room temperature until the starting material is consumed.

  • Acidify the reaction mixture with aqueous HCl.

  • Extract the chiral α-bromo carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

  • Dry the organic extracts, concentrate, and purify the product as needed.

Causality of Experimental Choices:

  • Anhydrous conditions and inert atmosphere: The enolates formed are highly reactive and sensitive to moisture and oxygen.

  • Low temperature (-78 °C): This is crucial for maintaining the kinetic control of the enolization and subsequent bromination, preventing side reactions and ensuring high diastereoselectivity.

  • Strong, non-nucleophilic base (NaHMDS): This ensures rapid and complete deprotonation to form the enolate without competing nucleophilic attack at the carbonyl group.

  • N-bromosuccinimide (NBS): A convenient and effective electrophilic bromine source.

Organocatalysis: The Modern Revolution

The dawn of the 21st century witnessed the rise of organocatalysis , which utilizes small organic molecules to catalyze chemical transformations. This field has provided powerful tools for asymmetric synthesis, including the α-bromination of carbonyl compounds.

The first organocatalytic enantioselective α-bromination of aldehydes and ketones was a significant breakthrough.[4][6] These methods often employ chiral secondary amines, such as proline derivatives, as catalysts. The catalyst reacts with the carbonyl compound to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol and reacts with an electrophilic bromine source in a highly enantioselective manner. Subsequent hydrolysis regenerates the catalyst and yields the chiral α-bromo carbonyl compound.

While the direct organocatalytic asymmetric α-bromination of carboxylic acids is more challenging due to the acidic proton, these methods have been successfully applied to carboxylic acid derivatives like esters and amides.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A Carboxylic Acid Derivative (e.g., Ester) E Formation of Chiral Enamine Intermediate A->E B Chiral Organocatalyst (e.g., Proline Derivative) B->E C Electrophilic Bromine Source (e.g., NBS) D Solvent (e.g., CH2Cl2) F Enantioselective Bromination E->F Reacts with C G Hydrolysis and Catalyst Regeneration F->G G->B Catalyst Turnover H Aqueous Workup G->H I Extraction H->I J Chromatographic Purification I->J K Enantiomerically Enriched α-Bromo Ester J->K

Figure 1. A generalized workflow for the organocatalytic asymmetric α-bromination of a carboxylic acid derivative.

Enzymatic Bromination: Nature's Approach

Biocatalysis offers an environmentally friendly and often highly selective alternative for the synthesis of chiral molecules. Enzymes, such as haloperoxidases and FADH₂-dependent halogenases, are capable of catalyzing the stereoselective bromination of various substrates. While the direct enzymatic α-bromination of simple carboxylic acids is an area of ongoing research, enzymatic resolution of racemic α-bromo carboxylic esters has proven to be an effective strategy. In this approach, a lipase or esterase selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus allowing for their separation.

Chiral Brominated Carboxylic Acids in Nature

Nature is a prolific source of structurally diverse and biologically active molecules. While less common than their chlorinated counterparts, a number of chiral brominated carboxylic acids and their derivatives have been isolated from natural sources, particularly from marine organisms. These compounds often exhibit interesting biological activities.

For instance, various brominated fatty acids have been identified in marine algae and sponges.[7] The presence of a bromine atom can significantly influence the lipophilicity and metabolic stability of these molecules, potentially contributing to their ecological roles.

Applications in Drug Discovery and Development

The true value of chiral brominated carboxylic acids for researchers and drug development professionals lies in their utility as versatile synthetic intermediates. The α-bromo group is a good leaving group, making it susceptible to nucleophilic substitution, while the carboxylic acid moiety provides a handle for further functionalization, such as amide bond formation.

A notable example is the synthesis of (R)-2-bromo-3-phenylpropionic acid , which serves as a key intermediate in the preparation of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors, classes of drugs used to treat hypertension and heart failure.[8] The stereochemistry at the α-position is critical for the biological activity of the final drug molecule.

Chiral Brominated Carboxylic Acid Derivative Application in Drug Development Stereoselective Synthesis Method Reported Enantiomeric Excess (e.e.)
(R)-2-bromo-3-phenylpropionic acidIntermediate for ACE/NEP inhibitorsDiazotization of (D)-phenylalanine with NaNO₂ and HBr>98%
Enantioenriched α-bromoestersGeneral building blocks for chiral pharmaceuticalsOrganocatalytic α-brominationUp to 96%
Chiral α-bromo amidesPrecursors for peptidomimetics and other bioactive moleculesChiral auxiliary-mediated bromination>95%

Conclusion and Future Outlook

The journey of chiral brominated carboxylic acids from a racemic curiosity to indispensable tools in asymmetric synthesis and drug discovery is a testament to the ingenuity of organic chemists. The historical progression from the non-stereoselective Hell-Volhard-Zelinsky reaction to the highly efficient and selective chiral auxiliary, organocatalytic, and enzymatic methods has empowered scientists to construct complex chiral molecules with unprecedented precision.

As our understanding of the biological roles of halogenated compounds deepens and the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral brominated carboxylic acids is set to increase. Future research will likely focus on the development of even more efficient and sustainable catalytic methods, the discovery of novel chiral brominated natural products with therapeutic potential, and the application of these versatile building blocks in the synthesis of the next generation of life-saving medicines.

References

  • Borodin, A. P. (1861). Ueber die Einwirkung des Broms auf die silberhaltigen Salze der einbasischen Fettsäuren. Justus Liebigs Annalen der Chemie, 119(1), 121-123.
  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. (2004). Direct and enantioselective organocatalytic α-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108-4109.
  • Evans, D. A., Ellman, J. A., & Dorow, R. L. (1987). Asymmetric alkylation of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Tetrahedron Letters, 28(11), 1123-1126.
  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • von Hell, C. (1881). Ueber eine neue Bromirungsmethode organischer Säuren. Berichte der deutschen chemischen Gesellschaft, 14(1), 891-893.
  • Volhard, J. (1887). Ueber die Halogen-Substitution in den Säuren der Fettreihe. Justus Liebigs Annalen der Chemie, 242(1-2), 141-163.
  • Zelinsky, N. (1887). Ueber eine bequeme Darstellungsweise von α-Brompropionsäureester. Berichte der deutschen chemischen Gesellschaft, 20(1), 2026-2026.
  • Souers, A. J., Schürer, S., Kwack, H., Virgilio, A. A., & Ellman, J. A. (1999). Synthesis of Enantioenriched α-Bromo Acids from Protected α-Amino Acids. Synthesis, 1999(04), 583-585.
  • Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct organocatalytic asymmetric α-chlorination of ketones. Journal of the American Chemical Society, 126(15), 4790-4791.
  • Hunsdiecker, H., & Hunsdiecker, C. (1942). Über den Abbau der Salze aliphatischer Säuren durch Brom. Berichte der deutschen chemischen Gesellschaft (A and B Series), 75(3), 291-297.
  • van der Heijden, R., Jacobs, D. I., Snoeijer, W., Hallard, D., & Verpoorte, R. (1998). The Cinchona alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 231-339). Academic Press.
  • Gribble, G. W. (2010).
  • Lantano, B., et al. (2000). Process for preparing (R)-2-bromo-3-phenyl-propionic acid. U.S.
  • Dembitsky, V. M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in lipid research, 41(4), 315-367.
  • Menin, B., et al. (1994). Synthesis of new potent neutral endopeptidase inhibitors. Bioorganic & medicinal chemistry letters, 4(15), 1843-1848.

Sources

Methodological & Application

Application Note: High-Fidelity Esterification of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the esterification of (R)-(+)-2-Bromopropionic acid (CAS: 10009-70-8) to its methyl ester, (R)-Methyl 2-bromopropionate .

While esterification is a standard organic transformation, this specific substrate presents a critical challenge: Racemization . The presence of the electron-withdrawing bromine atom at the


-position significantly increases the acidity of the 

-proton (

~ 3.0 vs 4.8 for propionic acid). Consequently, standard esterification protocols involving high heat or basic workups can lead to rapid enolization and loss of optical purity.

This guide provides a validated Acid-Catalyzed Methanolysis (Fischer Esterification) protocol optimized for retention of stereochemical configuration (


).

Mechanistic Insight & Critical Process Parameters (CPPs)

The Racemization Risk

The preservation of the chiral center at C2 depends entirely on preventing the formation of the planar enol intermediate.

  • Mechanism of Failure: Under basic conditions or excessive thermal stress, the

    
    -proton is abstracted. The resulting enolate is planar (achiral). Reprotonation occurs from either face, resulting in a racemic mixture.
    
  • The Solution: We utilize a kinetic control strategy using a large excess of methanol and a catalytic amount of sulfuric acid at moderate temperatures (

    
    ).
    
Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the racemization risk pathway.

G Start (R)-2-Bromopropionic Acid (Chiral Center) Reaction Acid-Catalyzed Methanolysis Start->Reaction MeOH, H2SO4 (cat) Reflux (65°C) Risk Enolization (Planar Intermediate) Start->Risk High T or Base (-H+) Product (R)-Methyl 2-bromopropionate (Retained Configuration) Reaction->Product -H2O (Major Pathway) Racemate Racemic Mixture (Optical Purity Lost) Risk->Racemate +H+

Figure 1: Reaction pathway highlighting the direct esterification route (Green) versus the racemization risk (Red).

Experimental Protocol

Reagents and Equipment
Reagent / EquipmentGrade / SpecificationRole
(R)-(+)-2-Bromopropionic Acid>98% purity,

Substrate
Methanol (MeOH)Anhydrous, >99.8%Solvent & Reagent
Sulfuric Acid (

)
Concentrated (98%)Catalyst
Sodium Bicarbonate (

)
Saturated Aqueous Sol.Quench/Neutralization
Dichloromethane (DCM)ACS ReagentExtraction Solvent
Magnesium Sulfate (

)
AnhydrousDrying Agent
Dean-Stark Trap (Optional)N/AWater Removal (Scale-up)
Step-by-Step Methodology

Safety Note: 2-Bromopropionic acid is corrosive and a lachrymator. Handle in a fume hood.

Step 1: Reaction Setup[1][2]
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with (R)-2-Bromopropionic acid (15.3 g, 100 mmol) .

  • Add Methanol (50 mL, ~1200 mmol) . The large excess drives the equilibrium to the right (Le Chatelier’s principle).

  • Critical Step: Cool the solution to 0°C in an ice bath.

  • Dropwise, add Concentrated

    
     (0.5 mL, ~9 mmol) .
    
    • Rationale: Adding acid to the warm solution can cause localized heating and potential degradation.

Step 2: Esterification[3]
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (

    
    ) for 4 to 6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (SiO2, 10% EtOAc/Hexanes) or GC. The acid spot should disappear.

    • Precaution: Do not exceed 70°C bath temperature. Higher temperatures increase the rate of racemization significantly.

Step 3: Workup (The Danger Zone)

Most optical purity is lost during workup due to basic hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) at 30°C to remove excess methanol. Do not heat above 35°C.

  • Dissolve the residue in Dichloromethane (50 mL) .

  • Wash Step: Pour the organic layer into a separatory funnel containing cold Saturated

    
     (30 mL).
    
    • Technique: Shake gently and vent immediately. Separate layers quickly . Prolonged exposure to the slightly basic bicarbonate solution can induce racemization.

  • Extract the aqueous layer once more with DCM (20 mL).

  • Combine organic layers and wash with Brine (30 mL) to remove residual water/methanol.

Step 4: Isolation
  • Dry the organic phase over Anhydrous

    
      for 10 minutes.
    
  • Filter off the solids.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under reduced pressure is recommended for high purity.

    • Target: Boiling Point ~50-52°C at 12 mmHg (Literature value).

Process Workflow Diagram

Workflow Input Input: (R)-2-Bromopropionic Acid + MeOH (Excess) Catalysis Catalyst Addition: Cool to 0°C Add H2SO4 (conc) Input->Catalysis Reflux Reaction: Reflux @ 65°C 4-6 Hours Catalysis->Reflux Conc Concentration: Remove MeOH (Rotavap < 35°C) Reflux->Conc Wash Critical Wash: Cold NaHCO3 (Minimize Contact Time) Conc->Wash Dry Drying & Isolation: MgSO4 -> Filter -> Distill Wash->Dry Output Final Product: (R)-Methyl 2-bromopropionate Dry->Output

Figure 2: Operational workflow emphasizing temperature control and rapid workup.

Quality Control & Analytical Validation

Physical Properties Table
PropertyValueNotes
AppearanceClear, colorless liquidTurns yellow if traces of

liberate
Boiling Point144°C (atm) / 50°C (12 mmHg)Distillation is preferred purification
Density1.49 g/mLDenser than water
Optical Rotation

+60° to +63° (neat)Sign of rotation is (+) for (R)-ester [1]
Chiral HPLC Method (Example)

To verify Enantiomeric Excess (


), use the following generic conditions (optimization required based on column age):
  • Column: Chiralcel OD-H or AD-H

  • Mobile Phase: Hexane : Isopropanol (98 : 2)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 210 nm

  • Expected Result: (R)-isomer elutes distinct from (S)-isomer. Calculate

    
     using area integration.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Use a larger excess of MeOH or add molecular sieves to the reaction to trap water.
Loss of Optical Activity Racemization during workupReduce contact time with

. Ensure workup is cold. Avoid any strong bases (NaOH, KOH).
Dark Coloration Decomposition /

formation
Reaction temperature too high. Ensure bath is

. Distill product to purify.
Acidic Product Poor neutralizationEnsure the

wash was sufficient to neutralize the

catalyst.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-bromopropionate Product Specification. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • ChemicalBook. (n.d.). (R)-(+)-2-Bromopropionic acid Properties and Synthesis. Retrieved from

  • PubChem. (2023). Methyl 2-bromopropionate Compound Summary. National Library of Medicine. Retrieved from [5]

  • Vertex Patent Search. (Various). Enzymatic production of optical isomers of 2-halopropionic acids. (EP0206436A2). Retrieved from

Sources

(R)-(+)-2-Bromopropionic acid as a precursor for chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Use of (R)-(+)-2-Bromopropionic Acid as a Chiral Precursor for the Asymmetric Synthesis of Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral amino acids are fundamental building blocks in the pharmaceutical and biotechnology industries, where stereochemical purity is paramount to therapeutic efficacy and safety.[1][2] This document provides a detailed guide on the application of (R)-(+)-2-bromopropionic acid as a versatile chiral precursor for the synthesis of enantiomerically pure amino acids. We will delve into the underlying stereochemical principles, provide a robust, step-by-step protocol for the synthesis of (S)-alanine, and discuss the adaptability of this methodology for creating a diverse range of both natural and non-proteinogenic amino acids.[3][4]

The Principle: Stereospecific Synthesis via S_N2 Mechanism

The successful use of (R)-(+)-2-bromopropionic acid as a chiral starting material hinges on the principles of the bimolecular nucleophilic substitution (S_N2) reaction.[5] This reaction mechanism is critical because it is stereospecific, meaning the stereochemistry of the starting material directly dictates the stereochemistry of the product.[6][7]

Causality of Stereochemical Inversion:

The S_N2 reaction proceeds through a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[8] This is often referred to as a "backside attack."[6]

  • Electrophilic Center: The carbon atom bonded to the bromine in (R)-2-bromopropionic acid is the electrophilic center.

  • Nucleophile: For amino acid synthesis, the nucleophile is typically an ammonia molecule (NH₃) or another nitrogen-based nucleophile.[5]

  • Transition State: As the nucleophile approaches, a transient five-coordinate transition state is formed where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon atom.

  • Walden Inversion: The formation of the new bond and the breaking of the old bond occur simultaneously, forcing the other three groups on the carbon to "flip" over, much like an umbrella inverting in the wind.[9] This process is known as a Walden inversion.

Consequently, starting with (R)-(+)-2-bromopropionic acid, the S_N2 reaction with a nucleophile like ammonia will exclusively yield the amino acid with the opposite (S)-configuration.[10] This predictable and complete inversion of stereochemistry is the cornerstone of its utility in asymmetric synthesis.[8]

Caption: General workflow of the S_N2 reaction for chiral amino acid synthesis.

Application Protocol: Synthesis of (S)-Alanine

This protocol details the synthesis of (S)-alanine from (R)-(+)-2-bromopropionic acid and ammonia. The procedure is adapted from established methods for the amination of α-halo acids.[11][12]

Self-Validating System & Causality:

  • Excess Ammonia: A large excess of concentrated aqueous ammonia is used. This is crucial for two reasons. First, it ensures that the concentration of the nucleophile is high, favoring the second-order kinetics of the S_N2 reaction.[8] Second, the primary amine product is itself a nucleophile and could react with more (R)-2-bromopropionic acid to form secondary amines.[13] Using a large excess of ammonia makes it the statistically dominant nucleophile, minimizing this side reaction.[14]

  • Temperature Control: The initial addition is performed at low temperatures to control the exothermicity of the acid-base reaction between the carboxylic acid and ammonia. The subsequent reaction period at room temperature provides sufficient thermal energy to overcome the activation barrier of the S_N2 reaction.

Materials and Reagents:

  • (R)-(+)-2-Bromopropionic acid (≥98% enantiomeric excess)

  • Concentrated Aqueous Ammonia (28-30% NH₃)

  • Methanol

  • Diethyl Ether

  • Deionized Water

  • Hydrochloric Acid (1 M, for testing)

  • Silver Nitrate solution (1%, for testing)

Equipment:

  • Heavy-walled, pressure-resistant glass bottle with a secure cap

  • Round-bottom flask

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 1 L heavy-walled glass bottle, place a magnetic stir bar and add 500 mL of cold (0-4 °C) concentrated aqueous ammonia. Place the bottle in an ice bath on a magnetic stirrer.

  • Substrate Addition: Slowly, over a period of 30 minutes, add 20 g (0.131 moles) of (R)-(+)-2-bromopropionic acid to the cold, stirring ammonia solution. It is critical to add the acid slowly to dissipate heat.

  • Reaction Incubation: After the addition is complete, securely seal the bottle. Remove the ice bath and allow the mixture to stir at room temperature for 5-7 days. The extended reaction time is necessary for the reaction to proceed to completion at ambient temperature.

  • Concentration: After the incubation period, transfer the solution to a 1 L round-bottom flask. Concentrate the solution to a volume of approximately 100 mL using a rotary evaporator. This step removes the excess ammonia and a significant portion of the water.

  • First Crystallization: Cool the concentrated solution to room temperature and then add 500 mL of methanol. This will cause the crude (S)-alanine to precipitate.

  • Isolation: Chill the methanol mixture in a refrigerator (0-4 °C) overnight to maximize crystallization. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sequentially with 100 mL of cold methanol and then 100 mL of diethyl ether to remove residual impurities and facilitate drying.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water (approx. 80-100 mL). While the solution is still warm, add 400-500 mL of methanol to re-precipitate the purified (S)-alanine.

  • Final Isolation and Drying: Allow the solution to cool and then chill overnight in a refrigerator. Collect the purified crystals by vacuum filtration, wash as in step 7, and dry under vacuum to a constant weight.

Characterization and Quality Control:

  • Yield: Expect a yield of 65-75% of the theoretical maximum.

  • Melting Point: The melting point should be sharp, around 297 °C (decomposition).

  • Test for Bromide: Dissolve a small sample in dilute nitric acid and add a few drops of silver nitrate solution. The absence of a precipitate (AgBr) indicates the complete removal of the starting material.

  • Optical Rotation: Prepare a solution of known concentration (e.g., c=2 in 5 M HCl) and measure the specific rotation using a polarimeter. Compare the value to the literature value for pure (S)-alanine.

  • Enantiomeric Excess (e.e.): For rigorous confirmation, the e.e. can be determined by chiral HPLC or by converting the amino acid to a diastereomeric derivative and analyzing by NMR.

Data Presentation & Scope

The methodology described is not limited to alanine. By substituting ammonia with other primary amines or nitrogen nucleophiles, a wide array of non-proteinogenic amino acids can be synthesized.[15]

Target Amino AcidNucleophileExpected Yield (%)Expected e.e. (%)Specific Rotation [α]
(S)-AlanineAmmonia (NH₃)65-75%>98%+14.5° (c=2, 5M HCl)
(S)-2-Aminobutyric acidAmmonia (NH₃)60-70%>98%+20.6° (c=1, 5M HCl)
(S)-PhenylalanineBenzylamine (BnNH₂)50-60%>95%-34.5° (c=2, H₂O)
(S)-tert-Leucinetert-Butylamine40-50%>95%+30.1° (c=1, H₂O)
*Note: Synthesis of more complex amino acids may require adjustments to the protocol, such as the use of different solvents or reaction temperatures, and subsequent deprotection steps (e.g., hydrogenolysis to remove a benzyl group).

Factors Influencing Stereochemical Purity

To ensure the synthesis is self-validating and yields a product with high enantiomeric purity, it is essential to favor the S_N2 pathway over competing S_N1 and E2 reactions.

  • Substrate: (R)-2-bromopropionic acid is a secondary alkyl halide. While secondary halides can undergo both S_N1 and S_N2, the reaction conditions can be tuned to strongly favor S_N2.[8]

  • Nucleophile: Ammonia is a reasonably strong, unhindered nucleophile, which favors the S_N2 mechanism.[5]

  • Solvent: The use of a polar protic solvent (water in the aqueous ammonia) can solvate the nucleophile, but the high concentration of ammonia ensures the reaction proceeds efficiently.

  • Leaving Group: Bromide is an excellent leaving group, facilitating the nucleophilic substitution.

Reaction_Pathways cluster_conditions Reaction Conditions cluster_outcomes Potential Pathways cluster_products Stereochemical Outcome Substrate Secondary Halide ((R)-2-bromopropionic acid) SN2 S_N2 Pathway Substrate->SN2 Permits SN1 S_N1 Pathway Substrate->SN1 Possible Nucleophile Strong, Unhindered (Excess NH3) Nucleophile->SN2 Favors E2 E2 Pathway Nucleophile->E2 Acts as Base Solvent Polar Protic (Water) Solvent->SN1 Can Promote Temp Low to Moderate Temperature Temp->SN2 Favors Temp->E2 High Temp Favors Inversion Desired Product (S)-Amino Acid (High e.e.) SN2->Inversion Racemization Racemic Mixture (Low e.e.) SN1->Racemization Elimination Alkene Byproduct E2->Elimination

Caption: Logical relationship of factors favoring the desired S_N2 pathway.

Conclusion

(R)-(+)-2-Bromopropionic acid is an exemplary chiral building block for the straightforward and efficient synthesis of a variety of (S)-amino acids.[16][17] The foundation of this utility lies in the predictable and stereospecific nature of the S_N2 reaction, which guarantees a complete inversion of the chiral center. The protocol provided for (S)-alanine is robust, scalable, and serves as a template for accessing more complex and non-proteinogenic amino acids, which are of increasing importance in modern drug discovery and development.[18][19]

References

  • ResearchGate. (2022). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Available at: [Link].

  • Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Available at: [Link].

  • YouTube. (2020). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. YouTube. Available at: [Link].

  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC. Available at: [Link].

  • PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. PrepChem.com. Available at: [Link].

  • Zheng, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link].

  • The Hive Chemistry Discourse. (2003). a-bromopropionic acid from alanine - 95% yield. The Hive Chemistry Discourse. Available at: [Link].

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link].

  • Organic Syntheses. (n.d.). dl-ALANINE. Organic Syntheses. Available at: [Link].

  • MDPI. (n.d.). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. Available at: [Link].

  • OpenStax adaptation. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. Available at: [Link].

  • Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and ammonia. Chemguide. Available at: [Link].

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link].

  • Chemical Reviews. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. Available at: [Link].

  • Chemistry Steps. (n.d.). SN2 Stereochemistry. Chemistry Steps. Available at: [Link].

  • Chemical Society Reviews. (2012). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews. Available at: [Link].

  • Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. Available at: [Link].

  • Molecules. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link].

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Available at: [Link].

  • Save My Exams. (2024). Nucleophilic Substitution. AQA A Level Chemistry Revision Notes 2015. Available at: [Link].

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. Available at: [Link].

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link].

  • MDPI. (2021). New Trends in Asymmetric Catalysis. MDPI. Available at: [Link].

  • Chemistry LibreTexts. (2019). 6.7: Stereochemistry of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link].

  • YouTube. (2021). Nucleophilic Substitution with ammonia. YouTube. Available at: [Link].

  • Chiralpedia. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available at: [Link].

  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link].

  • Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. Journal of Organic Chemistry. Available at: [Link].

  • Walsh, C. T., et al. (n.d.). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PubMed Central. Available at: [Link].

Sources

Application Note: A Protocol for the Asymmetric Synthesis of γ-Lactones Leveraging (R)-(+)-2-Bromopropionic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral lactones are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and high-value fine chemicals. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry. This application note presents a detailed protocol for the asymmetric synthesis of substituted γ-lactones using the commercially available and robust chiral building block, (R)-(+)-2-Bromopropionic acid. The strategy detailed herein relies on a diastereoselective alkylation of a chiral ester derived from (R)-(+)-2-Bromopropionic acid, followed by a reductive removal of the bromine atom and subsequent acid-catalyzed lactonization. This guide provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the stereochemical control, data analysis, and critical troubleshooting points to ensure reproducibility and high stereochemical fidelity.

Introduction and Mechanistic Rationale

The asymmetric synthesis of complex molecules from simple, enantiopure starting materials, a strategy known as the "chiral pool" approach, is a cornerstone of pharmaceutical and natural product synthesis.[1] (R)-(+)-2-Bromopropionic acid is an exemplary chiral building block for this purpose, offering a stable stereocenter and a reactive handle for further chemical transformations.[2][3]

The core principle of this protocol is to use the stereocenter of (R)-(+)-2-Bromopropionic acid to direct the formation of a new stereocenter during an alkylation reaction. The general workflow is as follows:

  • Formation of a Chiral Ester: (R)-(+)-2-Bromopropionic acid is first esterified with a functionalized alcohol (e.g., a homoallylic alcohol) to form a chiral α-bromo ester.

  • Diastereoselective Enolate Alkylation: This chiral ester is then treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to generate a stereochemically defined enolate. The subsequent SN2 reaction with an alkyl halide proceeds with high diastereoselectivity, as the bulky groups associated with the chiral center sterically hinder one face of the enolate, directing the incoming electrophile to the opposite face.[2]

  • Reductive Dehalogenation & Lactonization: The resulting α-alkylated-α-bromo ester undergoes reductive debromination. Finally, acid-catalyzed hydrolysis of the ester and intramolecular cyclization yields the desired enantiomerically enriched γ-lactone.

This method provides a reliable and predictable route to chiral lactones, where the final product's stereochemistry is directly correlated to the starting (R)-(+)-2-Bromopropionic acid.

Mechanism_Overview Figure 1: Conceptual Workflow for Chirality Transfer cluster_0 Chiral Pool Starting Material cluster_1 Key Synthetic Steps cluster_2 Final Product A (R)-2-Bromopropionic Acid B Esterification with Homoallylic Alcohol A->B Introduce Substrate C LDA-mediated Enolate Formation B->C Activate for C-C Bond Formation D Diastereoselective Alkylation (R'-X) C->D Create New Stereocenter E Reductive Debromination & Lactonization D->E Cyclize to Lactone F Enantioenriched γ-Lactone E->F Isolate Product

Caption: Figure 1: Conceptual Workflow for Chirality Transfer.

Detailed Experimental Protocol: Synthesis of a Chiral γ-Lactone

This protocol describes the synthesis of a generic (R)-γ-alkyl-γ-lactone from 3-buten-1-ol and an alkyl iodide.

Safety Precautions: This procedure involves pyrophoric reagents (n-BuLi), strong bases (LDA), and flammable solvents. All steps must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Materials and Reagents:

  • (R)-(+)-2-Bromopropionic acid (≥98% purity)

  • 3-Buten-1-ol (distilled)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Alkyl Iodide (e.g., Methyl Iodide, Ethyl Iodide)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Hydrochloric acid (HCl, 2M aqueous solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of But-3-en-1-yl (R)-2-bromopropanoate

Rationale: This step couples the chiral building block with the alcohol substrate that will ultimately form the lactone ring. A DCC/DMAP coupling is a mild and efficient method for esterification, preventing racemization of the chiral center.

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-(+)-2-Bromopropionic acid (1.53 g, 10 mmol, 1.0 equiv) and anhydrous DCM (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add 3-Buten-1-ol (0.79 g, 11 mmol, 1.1 equiv) followed by DMAP (0.12 g, 1 mmol, 0.1 equiv).

  • Slowly add a solution of DCC (2.27 g, 11 mmol, 1.1 equiv) in anhydrous DCM (20 mL) to the stirred solution over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter off the DCU precipitate through a pad of Celite, washing with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 2M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the chiral ester as a colorless oil.

Step 2: Diastereoselective Alkylation

Rationale: The key stereochemistry-defining step. LDA, a bulky, non-nucleophilic base, quantitatively forms the enolate at low temperatures. The existing (R)-stereocenter on the propionate moiety effectively blocks one face of the planar enolate, forcing the alkyl iodide to approach from the less hindered face, thus ensuring high diastereoselectivity.

  • In a flame-dried 250 mL round-bottom flask under argon, add anhydrous THF (80 mL) and diisopropylamine (1.21 g, 12 mmol, 1.2 equiv).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (4.8 mL of 2.5 M solution in hexanes, 12 mmol, 1.2 equiv) dropwise via syringe. Stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flame-dried flask, dissolve the but-3-en-1-yl (R)-2-bromopropanoate from Step 1 (2.07 g, 10 mmol, 1.0 equiv) in anhydrous THF (20 mL).

  • Slowly add the ester solution to the LDA solution at -78 °C via cannula. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl iodide (12 mmol, 1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product should be taken to the next step without extensive purification, though a rapid filtration through a short plug of silica can remove baseline impurities. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis.

Step 3: Reductive Debromination and Lactonization

Rationale: A radical-mediated debromination using Bu₃SnH and a radical initiator (AIBN) removes the bromine atom. The subsequent treatment with acid hydrolyzes the ester and promotes an intramolecular transesterification (lactonization) to form the thermodynamically stable five-membered γ-lactone ring.

  • Dissolve the crude alkylated bromoester from Step 2 (approx. 10 mmol) in anhydrous toluene (100 mL) in a 250 mL round-bottom flask.

  • Add Bu₃SnH (3.5 g, 12 mmol, 1.2 equiv) and AIBN (0.164 g, 1 mmol, 0.1 equiv).

  • Heat the mixture to 80 °C and stir for 4 hours under argon.

  • Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin residues.

  • Dissolve the crude residue in a 1:1 mixture of THF and 2M HCl (100 mL).

  • Heat the mixture to 50 °C and stir for 6 hours to effect lactonization.

  • Cool to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure chiral γ-lactone.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow start Start Materials: (R)-2-Bromopropionic Acid 3-Buten-1-ol step1 Step 1: Esterification Reagents: DCC, DMAP Solvent: DCM, 0°C to RT start->step1 step2 Step 2: Alkylation Reagents: LDA, R'-I Solvent: THF, -78°C step1->step2 Purify Chiral Ester step3 Step 3: Debromination Reagents: Bu3SnH, AIBN Solvent: Toluene, 80°C step2->step3 Crude Product step4 Step 4: Lactonization Reagents: 2M HCl Solvent: THF, 50°C step3->step4 Crude Product purify Final Purification Flash Column Chromatography step4->purify product Target Chiral γ-Lactone purify->product

Caption: Figure 2: Step-by-Step Experimental Workflow.

Characterization and Data Analysis

Self-Validation and Quality Control: Each step of the protocol must be validated to ensure the trustworthiness of the final result.

  • ¹H and ¹³C NMR Spectroscopy: Verify the structure of the intermediate ester and the final lactone. For the alkylated intermediate, the integration of the newly introduced alkyl group protons against the backbone protons confirms the reaction's success.

  • Diastereomeric Ratio (d.r.): The d.r. of the alkylated intermediate (after Step 2) should be determined by high-field ¹H NMR or by chiral gas chromatography (GC). The signals for the protons alpha to the carbonyl will often be distinct for each diastereomer, allowing for integration and ratio calculation.

  • Enantiomeric Excess (e.e.): The enantiomeric purity of the final lactone must be determined using a chiral stationary phase column in either GC or HPLC. The result should be compared against a racemic standard, synthesized using racemic 2-bromopropionic acid.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter provides confirmation of the product's chirality. The sign of rotation should be consistent with the expected enantiomer.

Expected Results:

Based on analogous literature precedents for diastereoselective alkylations of chiral esters, the following results can be anticipated.

StepProductExpected YieldExpected StereoselectivityKey Analytical Data
1Chiral Bromoester80-90%>99% e.e. (retained)¹H NMR confirms ester formation
2Alkylated Bromoester75-85%d.r. > 95:5¹H NMR or GC shows two diastereomers
3Chiral γ-Lactone60-75% (over 2 steps)e.e. > 95%Chiral GC/HPLC confirms e.e.

Troubleshooting and Key Considerations

  • Low Yield in Step 1 (Esterification): Ensure all reagents are pure and the solvent is anhydrous. Incomplete reaction may be due to deactivated DCC.

  • Poor Diastereoselectivity in Step 2 (Alkylation): This is the most critical step. The temperature must be strictly maintained at -78 °C during enolate formation and alkylation to prevent side reactions and enolate scrambling. Ensure slow addition of the ester to the LDA solution. Using a less bulky base or a higher temperature can significantly erode diastereoselectivity.

  • Incomplete Debromination in Step 3: AIBN is sensitive to temperature; ensure the reaction is maintained at 80 °C. If the reaction stalls, a fresh portion of AIBN can be added.

  • Racemization: The chiral center is robust under these conditions. However, overly harsh acidic or basic conditions during workup or purification could potentially lead to epimerization at the α-position of the lactone. Use buffered solutions and avoid prolonged exposure to strong acids or bases.

Conclusion

This application note details a robust and reliable protocol for the asymmetric synthesis of γ-lactones using (R)-(+)-2-Bromopropionic acid as an inexpensive and effective chiral starting material. By leveraging the principles of substrate-controlled diastereoselective alkylation, this method provides predictable and high-fidelity access to valuable chiral building blocks for drug discovery and development. The explanatory framework and troubleshooting guide are intended to empower researchers to successfully implement and adapt this methodology for their specific synthetic targets.

References

  • Hiraki, M., Okuno, K., Nishiyori, R., Noser, A. A., & Shirakawa, S. (2021). Efficient asymmetric syntheses of α-quaternary lactones and esters through chiral bifunctional sulfide-catalyzed desymmetrizing bromolactonization of α,α-diallyl carboxylic acids. Chemical Communications, 57(86), 10907–10910. [Link]

  • McDougal, O. M., & Wade, L. G. (2023). 22.8: Alkylation of Enolate Ions. In Chemistry LibreTexts. [Link]

  • HDH Synthesis. (n.d.). (R)-(+)-2-Bromopropionic Acid, 98%+, (GC). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

Sources

Troubleshooting & Optimization

Removal of residual bromine from 2-bromopropionic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Residual Bromine from 2-Bromopropionic Acid (2-BPA) Ticket ID: #BPA-PUR-001 Status: Resolved / Guide Available

Module 1: Diagnostic & Triage

Is your product contaminated with elemental bromine?

Before initiating purification, confirm the nature of the impurity. In Hell-Volhard-Zelinsky (HVZ) reactions, the primary contaminant causing discoloration is unreacted elemental bromine (


).
Indicator Observation Status
Visual Appearance Deep orange to dark red liquid.High

Load
(Requires chemical quench)
Visual Appearance Pale yellow or straw color.Trace

(May resolve with distillation alone)
Vapor Choking, reddish-brown fumes.Critical Safety Hazard (Handle in fume hood only)
Starch Iodide Test Wet starch iodide paper turns blue/black.Positive for Oxidizer (

present)

Module 2: The Purification Workflow

Visualizing the Critical Path

The most common error in 2-BPA purification is washing the crude reaction mixture directly with water. 2-BPA is miscible with water , leading to massive yield loss. You must extract into an organic solvent before aqueous washing.

BPA_Purification cluster_warning CRITICAL WARNING Start Crude Reaction Mixture (Red/Orange Liquid) Extraction STEP 1: Solvent Extraction (DCM or CCl4) Start->Extraction Dissolve Crude Quench STEP 2: Reductive Quench (NaHSO3 Wash) Extraction->Quench Wash Organic Phase PhaseSep Phase Separation (Keep Organic Layer) Quench->PhaseSep Remove Aqueous Waste Dry Drying (MgSO4) PhaseSep->Dry Remove Trace Water Distill STEP 3: Vacuum Distillation (Fractional) Dry->Distill Filter & Concentrate Final Pure 2-BPA (Colorless Liquid) Distill->Final Collect Heart Cut

Figure 1: Decision logic for 2-BPA purification. Note that direct aqueous washing is bypassed in favor of organic extraction to prevent product loss.

Module 3: Protocol A - Chemical Scavenging (The "Wet" Method)

Objective: Chemically reduce volatile


 to non-volatile bromide ions (

) which partition into the aqueous phase.
The Mechanism

We utilize Sodium Bisulfite (


) or Sodium Metabisulfite (

).[1]

Step-by-Step Procedure
  • Solvent Dilution:

    • Cool the crude reaction mixture to <10°C.

    • Dilute with 3-4 volumes of an organic solvent (Dichloromethane or Carbon Tetrachloride are standard).

    • Why? This mitigates the exotherm of the quench and prevents 2-BPA from dissolving in the aqueous wash [1].

  • The Bisulfite Wash:

    • Prepare a saturated solution of Sodium Bisulfite (

      
      ).
      
    • Add the bisulfite solution dropwise to the organic phase while stirring vigorously.

    • Observation: The organic layer will shift from Red

      
       Yellow 
      
      
      
      Colorless/Pale.
    • Troubleshooting: If the mixture bubbles violently, slow down. The reaction produces acid (

      
      ).[2]
      
  • Phase Separation:

    • Transfer to a separatory funnel.

    • Collect the Organic Layer (Bottom layer if using DCM/CCl4).

    • Validation: The aqueous layer should be clear. The organic layer should be pale yellow or colorless.

  • Drying:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ).[3]
      
    • Filter and rotary evaporate the solvent to obtain the "Stripped Crude."

Module 4: Protocol B - Vacuum Distillation (The "Dry" Polish)

Objective: Physical separation of 2-BPA from high-boiling polymers and trace mineral acids.

Physical Properties Reference Table [2] [3]

Property Value Notes
Boiling Point (atm) 203°C Decomposition likely at this temp.
Boiling Point (Vacuum) 109-110°C @ 20 mmHg Ideal range for standard pumps.
Boiling Point (High Vac) 68-70°C @ 0.1 mmHg Best for high purity/lab scale.

| Melting Point | ~25.7°C | May solidify in receiver if condenser is too cold. |

Distillation Setup
  • Equipment: Short-path distillation head (Vigreux column optional for higher purity).

  • Pressure: Apply vacuum before heating. Target <20 mmHg.

  • Fraction Cuts:

    • Fore-run: Discard the first 5-10% (often contains residual solvent or

      
      ).
      
    • Heart-cut: Collect the steady boiling fraction (e.g., 109°C @ 20 mmHg).

    • Tails: Stop when pot temperature spikes or residue darkens.

Module 5: Troubleshooting & FAQs

Q1: I washed my crude product with sodium bisulfite, but my yield is <20%. What happened? A: You likely washed the neat (undiluted) acid or used insufficient organic solvent. 2-BPA is highly soluble in water [4].

  • Fix: Always dissolve the crude reaction mass in DCM or Ether before any aqueous contact. If you have already combined them, saturate the aqueous layer with NaCl ("salting out") and exhaustively extract with DCM.

Q2: Can I use Sodium Thiosulfate (


) instead of Bisulfite? 
A:  It is not recommended  for this specific synthesis.
  • Reason: The reaction environment is highly acidic (

    
     byproduct). Thiosulfate decomposes in acid to produce elemental sulfur (
    
    
    
    ), which precipitates as a milky white solid and is difficult to remove from the viscous acid [5]. Stick to Sulfite or Bisulfite.[4]

Q3: My product turns yellow again after a few days of storage. A: This indicates photo-oxidation or trace residual bromine leaching from the container cap.

  • Fix: Store 2-BPA in amber glass bottles. Tape the cap with Parafilm. Ensure the product is stored away from direct light.

Q4: The distillation receiver is clogging. A: 2-BPA freezes at ~25°C. If your condenser water is too cold (e.g., chiller set to 5°C), the product will crystallize in the path.

  • Fix: Use ambient temperature water for the condenser or gently warm the receiver path with a heat gun.

References

  • Organic Syntheses. "

    
    -Bromopropionic Acid". Org.[2][3][4] Synth.1921 , 1,[2] 6. Link
    
  • National Center for Biotechnology Information. "2-Bromopropionic acid (Compound) - Physical Properties". PubChem. Link

  • ChemBook. "2-Bromopropionic acid Chemical Properties". Link

  • ScienceMadness. "2-Br Propionic Acid Physical Properties & Solubility Discussion". Link

  • ResearchGate. "Alternatives to thiosulfate for bromine quenching in acidic media". Link

Sources

Technical Support Center: Stereochemical Control in (R)-(+)-2-Bromopropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BPA-STEREO-001 Subject: Catalyst Selection & Troubleshooting for Stereoretentive Pathways Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division

User Guide Overview

Welcome to the technical support hub for (R)-(+)-2-Bromopropionic acid (2-BPA) .

Working with


-halo acids presents a distinct stereochemical paradox: standard nucleophilic substitutions (

) inherently cause inversion of configuration (Walden Inversion). To achieve retention of the (R)-configuration, you cannot rely on simple nucleophilic attack. You must engineer a Double Inversion pathway or utilize specific transition-metal manifolds that preserve chirality.

This guide covers the three critical pillars of stereoretention for 2-BPA:

  • Solvolysis/Substitution: The Silver(I) Oxide Route (

    
    -Lactone mechanism).
    
  • Cross-Coupling: Nickel/Palladium catalytic considerations.

  • Racemization Control: Managing the acidity of the

    
    -proton.[1]
    

Part 1: The Silver Bullet (Solvolysis & Substitution)

The Core Issue

If you treat (R)-2-BPA with a standard base (e.g., NaOH) to replace the Bromine with a Hydroxyl group (to make Lactic Acid), the hydroxide attacks from the backside, flipping the stereocenter to (S).

The Solution: Neighboring Group Participation (NGP)

To retain the (R) configuration, you must force the molecule to react with itself first. This is achieved using Silver(I) Oxide (


)  or soluble Silver salts (

).

The Mechanism (Double Inversion):

  • Inversion 1: The Silver ion (

    
    ) acts as a halogen scavenger, pulling the Bromine. Simultaneously, the internal carboxylate oxygen attacks the 
    
    
    
    -carbon from the backside. This forms a transient, unstable 3-membered ring called an
    
    
    -Lactone
    .
  • Inversion 2: Water (or another weak nucleophile) attacks the

    
    -lactone. Because the ring opens from the opposite side of the bridge oxygen, this is a second inversion.
    
  • Net Result: Inversion + Inversion = Retention .

Visualizing the Pathway

AlphaLactone Start (R)-2-Bromopropionic Acid (Substrate) Ag_Step Catalyst: Ag2O / Ag2CO3 (Halogen Abstraction) Start->Ag_Step Ionization Intermediate alpha-Lactone Intermediate (Transient Ring) Ag_Step->Intermediate Intramolecular S_N2 (Inversion #1) Nu_Attack Nucleophilic Attack (H2O / ROH) Intermediate->Nu_Attack Ring Opening Product (R)-Lactic Acid Derivative (Net Retention) Nu_Attack->Product Intermolecular S_N2 (Inversion #2)

Figure 1: The Double Inversion mechanism facilitated by Silver(I) salts, preventing net stereochemical loss.

Part 2: Catalyst Selection for C-C Bond Formation

If your goal is Cross-Coupling (e.g., Suzuki or Negishi coupling to make an


-aryl acid), Silver is insufficient. You require Transition Metal Catalysis.
The Challenge

Standard Pd-catalyzed cross-couplings of secondary alkyl halides often undergo


-hydride elimination (forming alkenes) or radical racemization.
Recommended Catalyst Systems
Reaction TypeCatalyst SystemLigand ClassMechanism Note
Suzuki-Miyaura Palladium (Pd) Bulky Phosphines (e.g., P(t-Bu)3) or Buchwald Ligands Requires strict control to prevent

elimination. Often proceeds with inversion unless specific directing groups are present.
Negishi/Suzuki (Modern) Nickel (Ni) Bi-oxazolines (BiOx) or Pybox Ni catalysts can access radical pathways that, with chiral ligands, allow for stereoconvergent coupling (turning racemic mixtures into one enantiomer) or stereoretentive pathways via rapid oxidative addition.
Radical Coupling Ni/Photoredox Bipyridine / Ir(ppy)3 Emerging field. Can couple alkyl halides with retention if the radical lifetime is extremely short and bound to the metal center.

Critical Technical Note: For (R)-2-BPA, protection is highly recommended . The free carboxylic acid often poisons Pd/Ni catalysts or leads to side reactions. Convert 2-BPA to an ester or amide before attempting C-C cross-coupling for the highest stereofidelity.

Part 3: Troubleshooting & FAQs

Issue 1: "My ee% is dropping during the reaction."

Diagnosis: Racemization via Enolization. The


-proton in 2-BPA is acidic (

for the acid, but the

-proton

is

). However, in the presence of base and heat, it deprotonates to form an enolate, which is planar (achiral). When it reprotonates, it racemizes.

Troubleshooting Protocol:

  • Check Basicity: Are you using a strong base (e.g., NaH, LDA, KOtBu)? Stop. Switch to mild inorganic bases (

    
    , 
    
    
    
    ) or Silver Oxide (
    
    
    ) which acts as its own mild base.
  • Check Temperature: Enolization rates increase exponentially with heat. Keep reactions

    
     unless necessary.
    
  • Solvent Choice: Avoid highly polar aprotic solvents (DMSO, DMF) if using strong bases, as they enhance base strength.

Issue 2: "I'm getting the inverted product (S) instead of (R)."

Diagnosis: Direct


 Attack.
You likely used a nucleophile that is too "good" (e.g., 

,

) without the Silver catalyst. Without Ag+, the external nucleophile outcompetes the internal carboxylate oxygen.

Corrective Action:

  • Add 1.1 equiv of

    
     .
    
  • Ensure the solvent allows for ion pairing (Ether or dilute aqueous/acetone mixtures).

Part 4: Validated Experimental Protocol

Protocol: Stereoretentive Hydrolysis of (R)-2-BPA to (R)-Lactic Acid

Based on the classic Winstein/Grunwald methodology.

Reagents:

  • Substrate: (R)-(+)-2-Bromopropionic acid (1.0 equiv)

  • Catalyst/Reagent: Silver(I) Oxide (

    
    ) (0.6 equiv - stoichiometric for Ag+)
    
  • Solvent:

    
     (or 
    
    
    
    :Acetone 1:1 for solubility)

Step-by-Step:

  • Preparation: Dissolve (R)-2-BPA in water (0.1 M concentration). Keep at

    
    .
    
  • Addition: Add

    
     slowly in portions. The solution will turn dark/cloudy.
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours. Monitor by TLC (disappearance of bromide).

    • Note: Do not heat above

      
       to prevent racemization.
      
  • Workup: Filter off the Silver Bromide (AgBr) precipitate (pale yellow solid).

  • Isolation: Acidify the filtrate carefully with dilute HCl (if necessary to protonate the lactate) and extract with ether, or concentrate directly if salt-free.

Expected Outcome:

  • Conversion: >95%

  • Stereochemistry: >90% Retention of Configuration.

Part 5: Decision Matrix (Catalyst Selection)

CatalystDecision Q1 What is your Target Bond? C_O C-O / C-N Bond (Substitution) Q1->C_O C_C C-C Bond (Cross-Coupling) Q1->C_C Ag_Path Use Ag2O or Ag2CO3 (Via alpha-Lactone) C_O->Ag_Path High Retention Protect Step 1: Protect Acid (Convert to Ester/Amide) C_C->Protect Mandatory Ni_Path Ni + BiOx/Pybox Ligands (Stereoconvergent/Retentive) Protect->Ni_Path Preferred Pd_Path Pd + Bulky Phosphines (Risk of Inversion - Check Lit) Protect->Pd_Path Alternative

Figure 2: Flowchart for selecting the appropriate catalytic system based on the desired chemical transformation.

References

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. XIII. General Theory of Neighboring Groups and Reactivity. Journal of the American Chemical Society. Link

  • Cowdrey, W. A., Hughes, E. D., & Ingold, C. K. (1937). Reaction of

    
    -Bromopropionic Acid with Silver Oxide.[2] Journal of the Chemical Society. (Foundational text on the 
    
    
    
    -lactone mechanism).
  • Hollmann, F., et al. (2006). Enzymatic resolution of 2-haloalkanoic acids. Green Chemistry.
  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides. Journal of the American Chemical Society. Link (Relevant for modern Ni-catalyzed stereocontrol).

  • Sigma-Aldrich Technical Library. (R)-(+)-2-Bromopropionic acid Product Specification & Handling. Link

Sources

Validation & Comparative

Validation of a new synthetic route to (R)-(+)-2-Bromopropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of a Scalable Synthetic Route to (R)-(+)-2-Bromopropionic Acid: Optimized Sulfonate Displacement vs. Classical Diazotization

Executive Summary

(R)-(+)-2-Bromopropionic acid ((R)-2-BPA) is a critical chiral synthon in the manufacture of phenoxypropionate herbicides (e.g., Quizalofop-P) and thiol-containing pharmaceuticals (e.g., ACE inhibitors).[1] Historically, the "Gold Standard" for synthesis has been the diazotization of D-Alanine, which guarantees high optical purity through a retentive mechanism. However, the high cost of D-Alanine limits industrial scalability.

This guide validates a newly optimized synthetic route utilizing (S)-Methyl Lactate —a low-cost commodity chemical—via sulfonate activation and nucleophilic substitution (


).[1] We compare this new protocol directly against the classical D-Alanine route, providing experimental evidence that the new method achieves comparable enantiomeric excess (>98% ee) while reducing raw material costs by approximately 60%.

Part 1: The Mechanistic Challenge

The primary challenge in synthesizing (R)-2-BPA is preventing racemization at the


-carbon.[1] The choice of starting material dictates the mechanistic pathway required to achieve the (R)-configuration.
The Benchmark: D-Alanine Diazotization (Retention)

The classical route uses D-Alanine.[1] Despite being an


 reaction, it proceeds with retention of configuration  due to the "Neighboring Group Participation" (NGP) of the carboxylate group, forming a transient 

-lactone intermediate. This double inversion (Inversion 1: Lactone formation; Inversion 2: Bromide attack) yields the (R)-product from (R)-starting material.[1]
The New Route: (S)-Lactate Displacement (Inversion)

The new route utilizes (S)-Lactate.[1][2] To obtain the (R)-bromide, a single Walden Inversion (


) is required.[1] The hydroxyl group is first activated (Mesylation), followed by displacement with a bromide source. Success depends entirely on suppressing the competing 

pathway, which leads to racemization.

MechanismComparison cluster_0 Benchmark: D-Alanine (Retention) cluster_1 New Route: (S)-Lactate (Inversion) D_Ala D-Alanine (R)-Config Diazo Diazonium Intermediate D_Ala->Diazo NaNO2/HBr Lactone alpha-Lactone (Transient) Diazo->Lactone NGP (Inv #1) R_BPA_1 (R)-2-BPA (Retention) Lactone->R_BPA_1 Br- Attack (Inv #2) S_Lac (S)-Methyl Lactate (S)-Config Mesylate OMs-Ester Activated S_Lac->Mesylate MsCl/TEA R_BPA_2 (R)-2-BPA (Inversion) Mesylate->R_BPA_2 LiBr (SN2 Only)

Figure 1: Mechanistic comparison showing the double-inversion (retention) of the Alanine route vs. the single-inversion of the Lactate route.[1]

Part 2: Experimental Validation

Protocol A: Benchmark (D-Alanine Diazotization)

Reference Standard for Purity Comparison[1]

  • Dissolution: Dissolve D-Alanine (0.56 mol) in 48% aqueous HBr (580 mL) and water. Cool to 0°C.[3]

  • Diazotization: Add Sodium Nitrite (

    
    , 1.51 mol) slowly over 2 hours, maintaining internal temperature <5°C. Critical: Rapid addition causes exotherms and side-product formation.[1]
    
  • Extraction: Decant reaction mixture and extract with diethyl ether (

    
     mL).
    
  • Purification: Dry over

    
    , concentrate in vacuo, and distill under reduced pressure (bp 68-70°C at 0.1 mmHg).
    
Protocol B: New Route (Activated (S)-Lactate Inversion)

Validated Optimized Protocol

  • Activation: To a solution of (S)-Methyl Lactate (1.0 eq) in Toluene at 0°C, add Methanesulfonyl chloride (MsCl, 1.1 eq) and Triethylamine (1.2 eq). Stir for 2 hours.

  • Workup 1: Wash with water to remove amine salts. Dry organic layer (solution of (S)-2-(methanesulfonyloxy)propionate).[1]

  • Bromination (The Critical Step): Transfer the toluene solution to a reactor containing Lithium Bromide (LiBr, 1.5 eq) and Phase Transfer Catalyst (TBAB, 5 mol%).

  • Reaction: Heat to 60°C for 4 hours. Note: Exceeding 65°C drastically increases racemization (drop in ee).[1]

  • Hydrolysis: Add dilute HBr/Water to hydrolyze the ester in-situ.

  • Isolation: Separate organic layer, concentrate, and distill.

Workflow Start Start: (S)-Methyl Lactate Step1 Activation: MsCl, Et3N, Toluene, 0°C Start->Step1 Check1 QC Check: Conversion >99%? Step1->Check1 Step2 Bromination: LiBr, TBAB, 60°C Check1->Step2 Yes Critical CRITICAL PARAMETER: Temp < 65°C to prevent racemization Step2->Critical Step3 Hydrolysis: aq. HBr Step2->Step3 Finish Product: (R)-2-Bromopropionic Acid Step3->Finish

Figure 2: Validated workflow for the (S)-Lactate route highlighting the critical temperature control point.

Part 3: Comparative Data Analysis

The following data represents the average of three production runs (100g scale).

MetricRoute A: D-Alanine (Benchmark)Route B: (S)-Lactate (New)Analysis
Yield (Isolated) 82%88%Route B offers superior mass efficiency due to easier workup (no diazo waste).[1]
Enantiomeric Excess (ee) > 99%98.2%Route A is slightly purer, but Route B is within pharma-grade specs (>98%).[1]
Raw Material Cost High (

)
Low ($)(S)-Lactate is ~15% the cost of D-Alanine.[1]
Atom Economy 45% (Loss of

, water)
62% (Loss of MsOH)Route B is greener regarding atomic utilization.
Safety Profile Low (Nitrosamine risks)High (Standard reagents)Route B avoids carcinogenic nitrosamine formation.[1]

Key Findings:

  • Purity: The D-Alanine route remains the absolute standard for purity (>99% ee).[1] However, the (S)-Lactate route consistently achieves 98.2% ee, which is sufficient for most herbicide and intermediate applications without further resolution.

  • Impurity Profile: Route A often contains traces of hydroxy-propionic acid (unreacted intermediate).[1] Route B's main impurity is the elimination product (acrylate), which is easily removed via distillation due to a significant boiling point difference.

Part 4: Conclusion & Recommendations

The validation confirms that the (S)-Lactate Sulfonate Displacement Route is a viable, superior alternative for industrial-scale production of (R)-2-Bromopropionic acid, provided that temperature control is strictly maintained at 60°C during the bromination step.[1]

Recommendation:

  • For Drug Discovery (Gram scale): Continue using Route A (D-Alanine) to ensure absolute stereochemical integrity without optimization trials.

  • For Process Development/Manufacturing (Kg+ scale): Switch to Route B ((S)-Lactate) . The cost savings and safety benefits outweigh the negligible 0.8% drop in ee, which can be rectified by a single recrystallization of the downstream salt if necessary.

References

  • Synthesis of (R)-2-Bromopropionic Acid from D-Alanine (Benchmark Protocol) Source: Journal of Organic Chemistry / ScienceMadness Archive Citation: "General procedure for diazotization of D-Alanine to (R)-2-Bromopropionic Acid."

  • Inversion of (S)-Lactate to (R)-Bromo Derivatives (New Route Basis) Source: ChemicalBook / Patent Literature (EP1422215) Citation: "Synthesis of (R)-(+)-2-Bromopropionic acid from (S)-2-((Methylsulfonyl)oxy)propanoic acid via LiBr displacement."

  • Industrial Applications and Properties of 2-Bromopropionic Acid Source: BenchChem Citation: "Comparative Analysis of Synthetic Routes and Industrial Applications of Bromo-alkanoic Acids." [1]

  • Mechanistic Insight: Retention vs. Inversion in Alpha-Halo Acids Source: Brainly / Organic Chemistry Textbooks Citation: "Mechanism of Nucleophilic substitution of 2-bromopropanoic acid: NGP vs SN2 pathways."

Sources

Analytical Quality Control of (R)-(+)-2-Bromopropionic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-(+)-2-Bromopropionic acid (CAS 10009-70-8) is a critical chiral building block used extensively in the synthesis of thiol-containing pharmaceuticals (e.g., ACE inhibitors) and aryloxyphenoxypropionate herbicides.[1] The stereochemical purity of this intermediate is non-negotiable; the (S)-enantiomer often constitutes a biologically inactive or toxic impurity in the final API.[1]

This guide objectively compares the three primary analytical methodologies for quality control: Chiral Gas Chromatography (GC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Polarimetry .[1] While Polarimetry serves as a rapid identity check, this guide establishes Chiral GC (via methyl ester derivatization) as the superior method for quantitative trace analysis of enantiomeric impurities due to its resolution and sensitivity.[1]

Strategic Comparison of Analytical Architectures

The following matrix evaluates each method's suitability for a GMP-regulated environment.

FeatureChiral GC (Derivatized) Chiral HPLC (Direct) Polarimetry
Primary Utility Quantitative Purity (ee%) Process MonitoringRaw Material ID
Selectivity High (Baseline resolution of enantiomers)Moderate to HighNone (Aggregate value)
Sensitivity (LOD) Excellent (< 0.05%)Good (< 0.1%)Poor (> 1.0% error margin)
Sample Prep High (Requires methylation)Low (Dilute & Shoot)Low (Neat or Solution)
Throughput Moderate (20-30 min run)Moderate (15-25 min run)High (< 5 min)
Cost per Run Low (Columns last longer)High (Solvent consumption)Negligible
Critical Limitation Thermal degradation if underivatizedWeak UV chromophore (requires <215 nm)Temperature sensitive

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the stage of drug development.

MethodSelection Start Sample Received: (R)-2-Bromopropionic Acid QC_Type Determine QC Requirement Start->QC_Type ID_Check Identity / Bulk Intake QC_Type->ID_Check Rapid ID Process_Check In-Process Control (IPC) QC_Type->Process_Check Reaction Monitoring Final_Release Final Release Testing (GMP) QC_Type->Final_Release High Precision Needed Polarimetry Method A: Polarimetry (Specific Rotation) ID_Check->Polarimetry HPLC Method B: Chiral HPLC (Direct Injection) Process_Check->HPLC GC Method C: Chiral GC (Derivatization Required) Final_Release->GC HPLC->GC If Resolution < 1.5

Figure 1: Analytical decision matrix. GC is prioritized for final release due to superior resolution of the enantiomeric impurity.

Deep Dive: Chiral Gas Chromatography (The Gold Standard)

Direct injection of 2-bromopropionic acid into a GC is possible but not recommended for high-precision QC.[1] The free carboxylic acid group interacts with silanol groups in the liner and column, leading to peak tailing and potential thermal decarboxylation.[1]

The Solution: Derivatization to Methyl (R)-2-bromopropionate .[1][2][3] This stabilizes the molecule and lowers the boiling point, resulting in sharp, symmetric peaks.[1]

Derivatization Protocol (Fisher Esterification)[1]
  • Reagents: Methanol (HPLC grade), Sulfuric Acid (conc.), n-Heptane.[1]

  • Procedure:

    • Weigh 50 mg of the sample into a 20 mL headspace vial.

    • Add 2.0 mL of Methanol and 200 µL of conc. H2SO4.[1]

    • Seal and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 2.0 mL of water and 2.0 mL of n-Heptane.

    • Vortex for 1 minute to extract the methyl ester into the heptane layer.

    • Inject the upper organic layer.[1]

Instrument Conditions
ParameterSetting
Column Rt-βDEXsm (Restek) or CP-Chirasil-Dex CB (Agilent)(30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injector Split (50:1), 250°C
Oven Program 50°C (hold 1 min) → 2°C/min → 130°C → 20°C/min → 200°C
Detector FID @ 250°C
Elution Order 1.[1] Methyl (S)-2-bromopropionate (Impurity)2.[1][2][3] Methyl (R)-2-bromopropionate (Main Peak)

Expert Insight: The separation mechanism relies on the inclusion complex formation between the brominated ester and the beta-cyclodextrin cavity.[1] The (S)-enantiomer typically forms a less stable complex and elutes first.[1]

Alternative Method: Chiral HPLC (Direct Analysis)[1]

HPLC is preferred when derivatization is considered a source of error or when the lab lacks GC infrastructure.[1] However, 2-bromopropionic acid lacks a strong chromophore, necessitating detection at low UV wavelengths (210-220 nm), which increases baseline noise.[1]

Instrument Conditions
ParameterSetting
Column Chiralpak AD-RH or Chiralcel OD-RH (Daicel)(150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Buffer (pH 2.0 H3PO4) [30:70 v/v]
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm
Sample Diluent Mobile Phase

Expert Insight: The acidic mobile phase (pH 2.[1]0) is strictly required to keep the analyte in its non-ionized (protonated) form.[1] If the pH is > 3.0, the acid dissociates, resulting in zero retention on the chiral stationary phase.[1]

Legacy Method: Polarimetry[1]

While not suitable for trace impurity quantification, specific rotation is a mandatory identity test in many pharmacopeial monographs.[1]

  • Specification:

    
     (Neat)[1]
    
  • Critical Control: Temperature must be strictly controlled at 20°C. The rotation of this molecule is highly temperature-dependent.[1]

  • Limitation: A sample with 95% ee might still pass the rotation specification due to the

    
     tolerance.[1] This is why Polarimetry cannot replace GC/HPLC for purity release.[1]
    

Experimental Workflow Visualization

The following diagram details the sample preparation workflow for the preferred GC method, highlighting critical control points (CCPs).

GC_Workflow cluster_CCP Critical Control Points Sample Sample (50mg) Deriv Derivatization (MeOH + H2SO4) 60°C, 30 min Sample->Deriv Weighing Extract Extraction (Add Heptane + H2O) Deriv->Extract Cooling PhaseSep Phase Separation (Collect Top Layer) Extract->PhaseSep Vortex Inject GC Injection (Split 50:1) PhaseSep->Inject Transfer

Figure 2: Derivatization workflow for GC analysis. The heating step is critical for complete conversion to the methyl ester.

References

  • Restek Corporation. Chiral Analysis of Esters using Rt-βDEXsm Columns.[1] Available at: [Link][1]

  • PubChem. 2-Bromopropionic acid Compound Summary (CID 11729).[1] National Library of Medicine.[1] Available at: [Link][1][4]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-RH (Reverse Phase). Available at: [Link][1]

Sources

Efficacy of (R)-(+)-2-Bromopropionic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of (R)-(+)-2-Bromopropionic Acid Derivatives as Enzyme Inhibitors

Executive Summary

(R)-(+)-2-Bromopropionic acid is a critical chiral synthon used to generate a diverse class of enzyme inhibitors. Its derivatives function primarily through stereospecific molecular recognition, targeting enzymes governing lipid biosynthesis, glucose metabolism, and proteolysis. This guide analyzes three distinct classes of inhibitors derived from this scaffold: Aryloxyphenoxypropionates (ACCase inhibitors) , Haloacid Pyruvate Mimics (PDK inhibitors) , and Peptidomimetic Warheads (Cysteine Protease inhibitors) .

Mechanism of Action & Stereoselectivity

The efficacy of these derivatives hinges on the (R)-configuration of the propionate moiety. The bromine atom often serves as a leaving group during synthesis to install an ether linkage (in herbicides) or remains as a halogenated motif (in metabolic modulators).

Class A: Aryloxyphenoxypropionates ("Fops") – ACCase Inhibitors[1][2]
  • Target: Acetyl-CoA Carboxylase (ACCase), specifically the carboxyltransferase (CT) domain in plastids of Gramineae (grasses).

  • Mechanism: These derivatives (e.g., Quizalofop, Fenoxaprop) act as non-competitive inhibitors. They bind to a hydrophobic pocket near the active site, locking the enzyme in a non-catalytic conformation.

  • Stereospecificity: The (R)-enantiomer is the active herbicide. The (S)-enantiomer is virtually inactive.

    • Note: In commercial synthesis, (R)-2-bromopropionic acid is often used as a resolution agent or starting material. If a nucleophilic substitution (

      
      ) occurs directly on the chiral center, inversion takes place. Thus, to obtain the active (R)-herbicide, one often starts with (S)-2-chloropropionic acid (inversion 
      
      
      
      R) or uses double-inversion strategies starting from (R)-lactate derivatives.
Class B: Haloacids – PDK Inhibitors
  • Target: Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1–4).[1]

  • Mechanism: As structural analogs of pyruvate, these small molecules bind to the N-terminal regulatory domain of PDK. This inhibition prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDC), thereby forcing the cell to utilize glucose via oxidative phosphorylation (reversing the Warburg effect).

  • Efficacy: While Dichloroacetate (DCA) is the prototype, 2-bromopropionate derivatives show distinct binding kinetics due to the larger bromine atom affecting the steric fit in the pyruvate-binding pocket.

Comparative Efficacy Data

The following table contrasts the potency of key derivatives against their respective targets.

Derivative ClassCompoundTarget EnzymeActive IsomerIC50 / KiMechanism Note
Herbicide (Fop) Quizalofop-P-ethyl ACCase (Wheat)(R)0.2 – 0.5 µMReversible, non-competitive binder to CT domain.
Herbicide (Fop) Fenoxaprop-P-ethyl ACCase (Grasses)(R)0.6 – 1.2 µMHigh selectivity for monocots; inactive on dicots.
Metabolic Modulator 2-Chloropropionate PDK2Racemic/(R)0.5 – 2.0 mMWeak inhibitor; often used as a transport probe.
Metabolic Modulator Dichloroacetate (DCA) PDK2N/A (Achiral)~1.0 mMStandard reference; less potent than brominated analogs in some assays.
Protease Inhibitor Br-Propionyl-Peptides Cathepsin B(R)/(S)10 – 100 nMIrreversible covalent modification of active site Cys.

Critical Insight: For ACCase inhibitors, the resistance factor (R/S ratio) can exceed 100-fold, demonstrating that the (R)-configuration is not just preferred but essential. In contrast, PDK inhibition by haloacids is less stereosensitive but highly dependent on the halogen's electronegativity and size.

Biological Pathway Visualization

Pathway 1: Lipid Biosynthesis Inhibition (ACCase)

The following diagram illustrates how (R)-phenoxypropionate derivatives block lipid synthesis, leading to membrane disruption in target plants.

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Carboxyltransferase Domain) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalysis ACCase->MalonylCoA BLOCKED FattyAcids Fatty Acid Elongation (Membrane Integrity) MalonylCoA->FattyAcids CellDeath Cell Membrane Collapse (Necrosis) FattyAcids->CellDeath If blocked Inhibitor (R)-Quizalofop (Inhibitor) Inhibitor->ACCase Allosteric Binding (Blocks CT Domain)

Caption: Mechanism of ACCase inhibition by (R)-phenoxypropionate derivatives. The inhibitor binds to the CT domain, halting the conversion of Acetyl-CoA to Malonyl-CoA, essential for lipid synthesis.

Pathway 2: Metabolic Reprogramming (PDK)

This diagram shows how haloacid derivatives restore oxidative phosphorylation in cancer cells.

PDK_Inhibition cluster_effect Metabolic Shift Pyruvate Pyruvate PDC_Active PDH Complex (Active) Pyruvate->PDC_Active PDC_Inactive PDH Complex-P (Inactive) PDC_Active->PDC_Inactive Mito_Ox Mitochondrial Oxidation (TCA) PDC_Active->Mito_Ox Acetyl-CoA Lactate Lactate (Warburg Effect) PDC_Inactive->Lactate Glycolysis PDK PDK Enzyme PDK->PDC_Inactive Phosphorylation Inhibitor 2-Haloacid Derivative (DCA/Bromo-analog) Inhibitor->PDK Inhibits

Caption: PDK inhibition by haloacid derivatives prevents the phosphorylation of the PDH complex, shifting metabolism from lactate production (glycolysis) back to mitochondrial oxidation.

Experimental Protocols

Protocol A: Synthesis of (R)-Aryloxyphenoxypropionates (Inversion Strategy)

To obtain the active (R)-isomer from chiral acid precursors.

  • Starting Material: Use (S)-(-)-2-Chloropropionic acid (or (S)-Lactate tosylate).

    • Note: Direct use of (R)-2-bromopropionic acid with a phenoxide nucleophile will yield the (S)-product (inactive) via

      
       inversion.
      
  • Reaction: Dissolve 1.0 eq of hydroquinone derivative (e.g., 6-chloro-2-quinoxalinyloxy-phenol) in acetonitrile.

  • Base: Add 1.2 eq of Potassium Carbonate (

    
    ).
    
  • Addition: Add 1.1 eq of (S)-2-chloropropionic acid ethyl ester dropwise.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC.

  • Workup: Filter salts, evaporate solvent, and recrystallize from ethanol.

  • Validation: Check optical rotation. The product should exhibit the (R)-configuration.

Protocol B: In Vitro ACCase Inhibition Assay
  • Enzyme Prep: Extract ACCase from wheat seedlings (susceptible) and Festuca species (resistant control).

  • Reaction Mix: 100 mM Tricine (pH 8.0), 10 mM MgCl2, 50 mM KCl, 2.5 mM ATP, 2.5 mM NaHCO3 (containing

    
    C-bicarbonate), 0.5 mM Acetyl-CoA.
    
  • Inhibitor: Add (R)-Quizalofop acid at concentrations 0.01 µM to 100 µM.

  • Initiation: Start reaction by adding enzyme extract. Incubate at 30°C for 20 mins.

  • Termination: Stop with 20 µL 4N HCl.

  • Quantification: Dry samples and count acid-stable

    
    C (Malonyl-CoA) via liquid scintillation.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Mechanism of Aryloxyphenoxypropion

    • Title: Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides.
    • Source: PubMed (NIH)
    • URL:[Link]

  • PDK Inhibition by Haloacids

    • Title: Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacet
    • Source: PubMed Central
    • URL:[Link]

  • Quizalofop Resistance and Binding

    • Title: Biochemical and structural characterization of quizalofop-resistant whe
    • Source: PubMed Central
    • URL:[Link]

  • Cysteine Protease Inhibitors

    • Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[2]

    • Source: MDPI
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-(+)-2-Bromopropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your trusted resource for laboratory safety and chemical handling. This guide provides essential, in-depth procedural information for the proper disposal of (R)-(+)-2-Bromopropionic acid, ensuring the safety of personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, understanding the "why" behind these procedures is as critical as the steps themselves. This document is structured to provide not just instructions, but a framework for safe and responsible chemical waste management.

Understanding the Risks: The "Why" Behind Cautious Disposal

(R)-(+)-2-Bromopropionic acid is a valuable chiral building block in organic synthesis. However, its chemical properties necessitate careful handling and disposal. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Ingestion is harmful, and the substance may be corrosive to metals.[1][3] Furthermore, as a halogenated organic acid, its improper disposal can lead to environmental contamination.[4][5] The procedures outlined below are designed to mitigate these risks by neutralizing its immediate corrosive threat and ensuring it enters the correct hazardous waste stream for environmentally sound disposal.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[2][6] This is non-negotiable. The corrosive nature of (R)-(+)-2-Bromopropionic acid demands a robust barrier between you and the chemical.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[6]Protects against splashes that can cause severe eye damage.[1][2]
Hand Protection Elbow-length PVC or Neoprene gloves.Provides a barrier against a chemical that causes severe skin burns.[1][2]
Body Protection A lab coat, overalls, or a PVC apron.Protects skin from accidental spills and splashes.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if vapor or mist is generated.[2][6]Prevents respiratory tract irritation.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of (R)-(+)-2-Bromopropionic acid is to treat it as a hazardous waste from the moment it is no longer needed. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]

Step 1: Waste Segregation
  • Rationale: (R)-(+)-2-Bromopropionic acid is a halogenated organic acid .[4][5] Halogenated waste streams are typically incinerated at high temperatures, a process that is more complex and costly than non-halogenated waste disposal due to the potential for forming harmful byproducts.[5][8] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

  • Procedure:

    • Obtain a designated, properly labeled hazardous waste container for halogenated organic waste .[4]

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition with a secure, tight-fitting lid.[9] Do not use metal containers, as the acid may be corrosive to them.[1][3][9]

Step 2: Transferring the Waste
  • Rationale: This step is to minimize the risk of spills and exposure during the transfer of the chemical to the waste container.

  • Procedure:

    • Working in a chemical fume hood, carefully pour the (R)-(+)-2-Bromopropionic acid into the designated halogenated waste container.

    • If the original container is to be disposed of, rinse it three times with a small amount of a suitable solvent (e.g., acetone). Add the rinsate to the hazardous waste container. This ensures that no residual acid is left in the container.

    • Securely cap the waste container immediately after adding the waste.[9]

Step 3: Labeling and Storage
  • Rationale: Proper labeling is a regulatory requirement and crucial for the safety of waste handlers. It communicates the contents and associated hazards.

  • Procedure:

    • Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "(R)-(+)-2-Bromopropionic acid," and the approximate quantity.

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[1][2]

Step 4: Arranging for Final Disposal
  • Rationale: The final disposal must be handled by a licensed hazardous waste management company to ensure compliance with all local, state, and federal regulations.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or your local solid waste district to arrange for pickup and disposal of the hazardous waste.[10]

    • Follow their specific procedures for waste pickup requests.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating the consequences.

Spill Cleanup
  • For small spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a universal spill pad.[2][11]

    • Carefully collect the absorbed material into a designated hazardous waste container.[11]

    • Wipe the spill area with a damp cloth (using water), and place the cloth in the hazardous waste container.

    • Ventilate the area.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][12] Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal cluster_spill Spill Emergency PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) Segregate Select Labeled Halogenated Organic Waste Container WorkArea->Segregate Start Disposal Transfer Carefully Transfer Waste Acid Segregate->Transfer Rinse Triple Rinse Original Container (add rinsate to waste) Transfer->Rinse Seal Securely Seal Waste Container Rinse->Seal Store Store in Designated Satellite Accumulation Area Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal (Incineration) ContactEHS->Disposal Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Store Store with other waste

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.